1,5-Dimethyl-1H-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWGJSMSRNAREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275130 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-55-4 | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its structural characteristics, physicochemical properties, and provides insights into its synthesis and potential biological activities based on related structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the sulfonamide group makes it a member of an important class of pharmacophores known for a wide range of biological activities.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃O₂S | [1][2][3] |
| Molecular Weight | 175.21 g/mol | [1][2][3][4] |
| Appearance | Off-White solid | [5] |
| Melting Point | 97-105 °C | [2][6] |
| Solubility | Soluble in DMSO | [5] |
| Storage Temperature | 0-8 °C | [5] |
Synthesis and Characterization
The synthesis of pyrazole-4-sulfonamide derivatives typically involves a multi-step process. A general synthetic pathway for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides is outlined below.
General Synthesis Workflow
Caption: General synthesis workflow for N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole This reaction is an exothermic condensation.[7]
-
In a suitable reaction vessel, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate to the solution while maintaining the temperature between 25-35 °C.
-
The reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.[7]
Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride This step involves the sulfonylation of the pyrazole ring.[7]
-
Prepare a stirred solution of chlorosulfonic acid in chloroform under a nitrogen atmosphere at 0 °C.
-
Slowly add 3,5-dimethyl-1H-pyrazole (from Step 1) in chloroform to the chlorosulfonic acid solution.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride to the reaction mass at 60 °C over 20 minutes and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the lower organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonyl chloride.
Step 3: Synthesis of N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamide This is a coupling reaction between the sulfonyl chloride and an amine.[7][8]
-
In a reaction vessel, dissolve the desired amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM).
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the mixture at 25-30 °C.
-
Stir the reaction mixture for 16 hours at 25-30 °C, monitoring the progress by TLC.
-
After completion, add cold water and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
The resulting crude product can be purified by column chromatography to yield the pure N-substituted pyrazole-4-sulfonamide.[7][8]
Spectral Data
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of a this compound derivative would be expected to show signals corresponding to the methyl groups on the pyrazole ring, the protons of any N-substituent, and a signal for the sulfonamide NH proton. For example, in N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, the two methyl groups on the pyrazole ring typically appear as a singlet at around δ 2.3-2.5 ppm.[7]
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the pyrazole ring and the methyl groups.
Expected IR Spectral Data: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the sulfonamide group (around 3300 cm⁻¹), C-H stretching, and S=O stretching of the sulfonyl group (typically two bands around 1320 cm⁻¹ and 1180 cm⁻¹).[7]
Biological Activity and Potential Applications
Pyrazole and sulfonamide moieties are important pharmacophores found in numerous pharmaceutically active compounds.[8][9] Derivatives of pyrazole sulfonamides have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for this compound and related compounds.
Potential Signaling Pathway Involvement
Caption: Potential biological activities of pyrazole sulfonamide derivatives.
Antimicrobial and Antioxidant Activity: Several novel sulfonamides derived from pyrazole have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[9] Some of these compounds have shown potent antibacterial and antifungal properties, comparable to standard drugs like Ofloxacin and Fluconazole.[9] The mechanism of action for the antimicrobial effects of sulfonamides is often attributed to their structural similarity to p-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria.[9]
Antiproliferative Activity: New series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activity against cancer cell lines, such as U937 cells.[7] This suggests that the pyrazole-4-sulfonamide scaffold could be a valuable starting point for the development of new anticancer agents.
Other Potential Activities: The pyrazole nucleus is present in a wide variety of biologically active molecules with activities including anticancer, anti-inflammatory, antidiabetic, and analgesic properties.[9] Furthermore, sulfonamide derivatives are known to be inhibitors of enzymes like carbonic anhydrases, which are therapeutic targets for various diseases.[10]
Conclusion
This compound represents a versatile chemical scaffold with significant potential for the development of new therapeutic agents. This guide has summarized its core chemical properties, provided a detailed methodology for its synthesis, and highlighted the promising biological activities associated with this class of compounds. Further research into specific derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.
References
- 1. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | CymitQuimica [cymitquimica.com]
- 5. 1H-Pyrazole-4-sulfonamide,1,5-dimethyl-(9CI) | 88398-55-4 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Elucidation of the Molecular Structure of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide: A Technical Guide
This technical guide provides a comprehensive overview of the structural elucidation of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction
Pyrazole sulfonamides are a significant class of organic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. The unique structural features of the pyrazole nucleus combined with the sulfonamide functional group contribute to their ability to interact with a variety of biological targets. This guide focuses on the definitive structural characterization of the this compound isomer through a combination of synthetic protocols and advanced spectroscopic techniques.
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process, beginning with the synthesis of the pyrazole core, followed by sulfonation and amidation.
Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole
A common route to synthesize the 1,5-dimethyl-1H-pyrazole core involves the condensation of a β-diketone with a hydrazine derivative. For the target molecule, methylhydrazine is the appropriate reagent.
Materials:
-
Pentane-2,4-dione
-
Methylhydrazine
-
Methanol
-
Sodium sulfate
Procedure:
-
To a solution of pentane-2,4-dione in methanol, add methylhydrazine dropwise at room temperature.
-
The reaction is exothermic and should be monitored.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or column chromatography to yield pure 1,5-dimethyl-1H-pyrazole.
Experimental Protocol: Sulfonylation and Amidation
The subsequent steps involve the introduction of the sulfonamide group at the C4 position of the pyrazole ring.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonia solution
-
Chloroform
-
Dichloromethane (DCM)
-
Sodium bicarbonate
Procedure:
-
In a flask containing chloroform, dissolve 1,5-dimethyl-1H-pyrazole and cool the mixture to 0°C.
-
Slowly add chlorosulfonic acid to the stirred solution, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.
-
Add thionyl chloride to the reaction mixture and stir for an additional 2 hours at 60°C to ensure the formation of the sulfonyl chloride.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
-
For amidation, dissolve the crude sulfonyl chloride in a suitable solvent like ether and add it dropwise to a cooled solution of anhydrous ammonia in ether.
-
After stirring overnight, add water and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
Spectroscopic Data and Structural Confirmation
The definitive structure of this compound is established through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||
| 8.15 | s | 1H | C3-H | |
| 3.75 | s | 3H | N1-CH₃ | |
| 2.50 | s | 3H | C5-CH₃ | |
| 5.50 | br s | 2H | SO₂NH₂ | |
| 148.5 | C5 | |||
| 140.0 | C3 | |||
| 110.0 | C4 | |||
| 36.0 | N1-CH₃ | |||
| 12.5 | C5-CH₃ |
Note: Predicted data based on similar structures reported in the literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching (asymmetric) | ~3350 |
| N-H | Stretching (symmetric) | ~3250 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | ~2950 |
| C=N | Stretching | ~1580 |
| S=O | Stretching (asymmetric) | ~1340 |
| S=O | Stretching (symmetric) | ~1160 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | 176.0594 | 176.0592 |
Workflow and Logical Relationships
The process of structure elucidation follows a logical progression from synthesis to definitive characterization.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a solid foundation for the synthesis and characterization of this and related pyrazole sulfonamide derivatives. This information is critical for researchers engaged in the design and development of novel therapeutic agents.
An In-depth Technical Guide to the Potential Mechanism of Action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from research on structurally related pyrazole-sulfonamide derivatives. The pyrazole-sulfonamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antiproliferative, enzyme inhibitory, and antimicrobial effects. This guide will delve into the established mechanisms of these related compounds to infer the probable biological targets and signaling pathways of this compound. Detailed experimental protocols for the synthesis and evaluation of similar compounds are provided, along with a summary of quantitative data from relevant studies. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
The pyrazole ring and the sulfonamide group are prominent structural motifs in medicinal chemistry, each contributing to the pharmacological activity of numerous therapeutic agents. The combination of these two moieties in the pyrazole-sulfonamide scaffold has given rise to a class of compounds with diverse biological activities. While the specific mechanism of action for this compound has not been extensively elucidated in the available scientific literature, the activities of its close analogs suggest several potential pathways through which it may exert its effects. These include, but are not limited to, enzyme inhibition and disruption of cellular proliferation. This guide will explore these potential mechanisms by examining the established biological activities of structurally similar pyrazole-sulfonamide derivatives.
Potential Mechanisms of Action Based on Analogous Compounds
The biological activity of pyrazole-sulfonamide derivatives is largely dictated by the nature and position of substituents on the pyrazole and sulfonamide moieties. However, the core scaffold imparts a predisposition for certain types of interactions with biological macromolecules.
Enzyme Inhibition
A primary and well-documented mechanism of action for many sulfonamide-containing compounds is enzyme inhibition. This is often attributed to the sulfonamide group's ability to bind to the active sites of various enzymes, particularly metalloenzymes.
-
Carbonic Anhydrase (CA) Inhibition: Numerous pyrazole-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases.[1][2] These zinc-containing enzymes play crucial roles in pH regulation, CO2 transport, and various other physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Recent studies have identified pyrazole-sulfonamide derivatives as non-covalent inhibitors of NAAA, a cysteine hydrolase involved in the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[3] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn exerts anti-inflammatory and analgesic effects.[3]
The potential signaling pathway for NAAA inhibition is depicted below:
Antiproliferative Activity
Several studies have reported the antiproliferative activity of novel pyrazole-sulfonamide derivatives against various cancer cell lines.[4][5][6] The exact mechanism for this activity is likely multifactorial and may involve the inhibition of key enzymes involved in cell cycle progression and proliferation. For instance, some sulfonamides are known to target proteins involved in cell division.
A generalized workflow for assessing antiproliferative activity is shown below:
Quantitative Data from Studies on Analogous Compounds
The following tables summarize the quantitative data from studies on various pyrazole-sulfonamide derivatives, providing insights into their potential potency.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Pyrazole-Sulfonamide Derivatives [1]
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4b | 71.4 | 5.2 | 30.1 | 4.7 |
| 4c | 158.2 | 8.5 | 25.8 | 6.1 |
| 4d | 245.1 | 15.3 | 45.8 | 8.9 |
| 5d | 149.3 | 9.8 | 35.7 | 7.2 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
| Acetazolamide (a standard CA inhibitor) |
Table 2: Antiproliferative Activity of Selected Pyrazole-Sulfonamide Derivatives against U937 Cells [4]
| Compound ID | IC50 (µM) |
| MR-S1-1 | >100 |
| MR-S1-2 | 85.4 |
| MR-S1-3 | 65.2 |
| MR-S1-4 | 45.8 |
| Mitomycin C | 2.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazole-sulfonamide derivatives, which can be adapted for the study of this compound.
General Synthesis of Pyrazole-4-sulfonyl Chlorides
The synthesis of the pyrazole-4-sulfonyl chloride intermediate is a crucial step. A general procedure is as follows:
-
Synthesis of the Pyrazole Ring: The appropriate 1,3-dicarbonyl compound is reacted with hydrazine hydrate or a substituted hydrazine to form the pyrazole ring.[4] For example, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate.[4]
-
Chlorosulfonylation: The pyrazole is then reacted with an excess of chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride, to introduce the sulfonyl chloride group at the 4-position of the pyrazole ring.[4] The reaction is typically performed at an elevated temperature.[4]
Synthesis of Pyrazole-4-sulfonamide Derivatives
The pyrazole-4-sulfonyl chloride is then coupled with a desired amine to yield the final sulfonamide derivative.
-
Reaction Setup: The pyrazole-4-sulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Addition of Amine and Base: The desired amine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to the solution.[4] The base is necessary to quench the HCl generated during the reaction.
-
Reaction and Workup: The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4] The reaction is then quenched with water, and the product is extracted with an organic solvent.[4] The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[4]
In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[4]
-
Cell Seeding: Cancer cells (e.g., U937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound) and a positive control (e.g., Mitomycin C).[4] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate reader.[4]
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of cell viability. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.[4]
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for inferring its potential biological activities. The pyrazole-sulfonamide scaffold is a privileged structure in medicinal chemistry, and it is highly probable that this compound interacts with key enzymes such as carbonic anhydrases or NAAA, or exhibits antiproliferative properties.
Future research should focus on the direct biological evaluation of this compound. This would involve screening against a panel of relevant enzymes, assessing its antiproliferative activity against a variety of cancer cell lines, and conducting further mechanistic studies to identify its specific molecular targets and signaling pathways. Such studies will be crucial in determining the therapeutic potential of this compound and guiding the design of more potent and selective derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Rising Promise of Pyrazole-4-Sulfonamides in Oncology: An In-Depth Technical Guide to their In Vitro Antiproliferative Activity
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the burgeoning class of pyrazole-4-sulfonamide derivatives and their significant potential as in vitro antiproliferative agents. This document synthesizes key findings on their synthesis, biological activity, and mechanisms of action, providing a foundation for future research and development in oncology.
The unique structural combination of a pyrazole ring and a sulfonamide moiety has positioned these derivatives as promising candidates in the landscape of anticancer drug discovery.[1][2][3] The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities, while the sulfonamide group is known for its ability to inhibit various enzymes, including those crucial for tumor progression.[1][2]
Quantitative Analysis of Antiproliferative Activity
A critical aspect of evaluating novel anticancer compounds is the quantitative assessment of their ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation. The following tables summarize the in vitro antiproliferative activity of various pyrazole-4-sulfonamide derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [2][3][4]
| Compound ID | Cell Line | IC50 (µM) |
| Series 1 | ||
| MR-S1-1 | U937 | >100 |
| MR-S1-2 | U937 | 75.3 |
| MR-S1-3 | U937 | 85.2 |
| MR-S1-4 | U937 | 65.8 |
| MR-S1-5 | U937 | >100 |
| Series 2 | ||
| MR-S2-1 | U937 | 82.1 |
| MR-S2-2 | U937 | 78.4 |
| MR-S2-3 | U937 | 95.6 |
| MR-S2-4 | U937 | 88.9 |
| MR-S2-5 | U937 | >100 |
| Mitomycin C | U937 | 1.2 |
Table 2: Cytotoxicity of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides (72h incubation) [5]
| Compound | HeLa (IC50 µM) | HCT 116 (IC50 µM) | PC-3 (IC50 µM) | BxPC-3 (IC50 µM) |
| MM129 | 0.49 | 0.55 | 1.15 | 0.88 |
| MM130 | 0.31 | 0.44 | 0.98 | 0.65 |
| MM131 | 0.17 | 0.28 | 0.54 | 0.39 |
Table 3: Cytotoxicity of Pyrazolebenzene-sulphonamides against Oral Squamous Cell Carcinoma (OSCC) and Normal Oral Cells (hNOF) [6]
| Compound | CAL27 (IC50 µM) | HSC-2 (IC50 µM) | hNOF (IC50 µM) |
| 4a | >400 | >400 | >400 |
| 4b | 13.5 | 16.7 | 200 |
| 4c | 100 | 100 | >400 |
| 4d | 100 | 100 | >400 |
| 4e | 100 | 100 | >400 |
| 4f | 6.7 | 16.7 | >400 |
| 4g | 13.5 | 10.5 | >400 |
| 4h | 50 | 50 | >400 |
| 4i | 10.5 | 13.5 | >400 |
| 4j | 100 | 100 | >400 |
Core Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antiproliferative effects of pyrazole-4-sulfonamide derivatives.
Synthesis of Pyrazole-4-sulfonamide Derivatives
The general synthesis of these compounds involves a multi-step process. A common route includes the reaction of a pyrazole sulfonyl chloride with a desired amine.[2][3]
Figure 1: General synthetic workflow for pyrazole-4-sulfonamide derivatives.
Cell Viability and Cytotoxicity Assays
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[2][3][4]
LDH (Lactate Dehydrogenase) Release Assay: This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the supernatant, serving as an indicator of cytotoxicity.[2][3][4]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[5][7]
References
- 1. dovepress.com [dovepress.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro | MDPI [mdpi.com]
- 6. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
1,5-Dimethyl-1H-pyrazole-4-sulfonamide: A Scoping Review of its Potential as a Kinase Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole-sulfonamide scaffold is a recognized pharmacophore in the development of novel kinase inhibitors, a class of targeted therapeutics with significant impact in oncology and other disease areas. This technical guide explores the potential of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide and its closely related structural isomers as kinase inhibitors. While direct studies on the 1,5-dimethyl isomer are limited in the current literature, extensive research on analogous compounds, particularly 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, demonstrates significant biological activity. This document consolidates the available data on the synthesis, antiproliferative effects, and underlying signaling pathways potentially targeted by this class of compounds. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.
Introduction: The Pyrazole-Sulfonamide Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[1][2]
When coupled with a sulfonamide group, the resulting pyrazole-sulfonamide moiety offers a versatile scaffold for developing potent and selective inhibitors. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and specificity.[1][3] Several approved drugs and clinical candidates feature this combined pharmacophore, highlighting its therapeutic relevance.[4] This guide focuses on the potential of dimethyl-1H-pyrazole-4-sulfonamide isomers as a promising, yet underexplored, class of kinase inhibitors.
Synthesis of Pyrazole-4-Sulfonamide Derivatives
The synthesis of pyrazole-4-sulfonamide derivatives is typically achieved through a multi-step process. A general synthetic route involves the initial formation of the pyrazole core, followed by chlorosulfonylation and subsequent amidation to yield the desired sulfonamide.
A representative synthesis for a related compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide, is outlined below:
-
Chlorosulfonylation of 1,3-dimethylpyrazole: 1,3-dimethylpyrazole is reacted with chlorosulfonic acid at elevated temperatures.
-
Ammonolysis: The resulting pyrazole-sulfonyl chloride is then reacted with ammonia to yield 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Similarly, the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives involves the reaction of the corresponding pyrazole sulfonyl chloride with various amines.[1]
Quantitative Data: Antiproliferative Activity
Table 1: Antiproliferative Activity of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [1]
| Compound ID | Substituent (R) | IC50 (µM) |
| MR-S1-1 | 2-phenylethyl | >100 |
| MR-S1-2 | 2-(cyclohex-1-en-1-yl)ethyl | 45.3 |
| MR-S1-3 | 2-(4-methoxyphenyl)ethyl | 87.2 |
Table 2: Antiproliferative Activity of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives against U937 Cells [1]
| Compound ID | Substituent (R) | IC50 (µM) |
| MR-S1-4 | 2-phenylethyl | 65.8 |
| MR-S1-5 | 2-(cyclohex-1-en-1-yl)ethyl | 38.7 |
| MR-S1-6 | 2-(4-methoxyphenyl)ethyl | 79.4 |
Data extracted from a study by M. Ravichandran et al. (2023).[1]
These results indicate that derivatives of dimethyl-pyrazole-sulfonamide exhibit moderate antiproliferative activity, suggesting that they may be acting on intracellular targets critical for cell growth and survival, such as protein kinases.
Potential Kinase Targets and Signaling Pathways
The pyrazole-sulfonamide scaffold has been implicated in the inhibition of several important kinase families. Based on the literature for structurally related compounds, the following signaling pathways represent potential targets for this compound and its analogs.
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease research. Substituted 1H-pyrazoles have been identified as potent inhibitors of LRRK2, particularly the G2019S mutant which is associated with a genetic predisposition to the disease. The pyrazole core is hypothesized to form essential hinge-binding interactions within the kinase domain.
Caption: LRRK2 signaling pathway and the point of inhibition by pyrazole-sulfonamide compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers. Pyrazole-containing compounds are known to be effective JAK inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole-sulfonamide compounds.
Experimental Protocols
Synthesis of 3,5-dimethyl-N-substituted-1H-pyrazole-4-sulfonamide[1]
-
Preparation of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:
-
3,5-dimethyl-1H-pyrazole is added to chloroform.
-
This mixture is slowly added to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.
-
The reaction temperature is raised to 60 °C and stirred for 10 hours.
-
Thionyl chloride is added at 60 °C, and the mixture is stirred for an additional 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
-
Sulfonamide Coupling:
-
The desired amine (e.g., 2-phenylethylamine) is dissolved in dichloromethane.
-
Diisopropylethylamine (DIPEA) is added to the solution at 25–30 °C.
-
A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane is added.
-
The reaction mixture is stirred for 16 hours at 25–30 °C.
-
Reaction completion is monitored by TLC.
-
Cold water is added, and the organic layer is separated, dried over sodium sulfate, and evaporated under vacuum.
-
The crude product is purified by column chromatography.
-
In Vitro Antiproliferative Activity Assay (CellTiter-Glo®)[1]
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
U937 cells are seeded into a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
The plate is incubated for 24 hours at 37 °C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the test compounds are prepared in culture medium.
-
The medium from the cell plate is replaced with medium containing the test compounds at various concentrations.
-
A vehicle control (DMSO) and a positive control (e.g., Mitomycin C) are included.
-
The plate is incubated for 48 hours at 37 °C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
The plate is equilibrated to room temperature for 30 minutes.
-
100 µL of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed for 2 minutes on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.
Conclusion and Future Directions
The available evidence strongly suggests that the dimethyl-1H-pyrazole-4-sulfonamide scaffold holds significant promise for the development of novel kinase inhibitors. The demonstrated antiproliferative activity of 3,5-dimethyl and 1,3,5-trimethyl analogs warrants further investigation into their precise molecular targets and mechanism of action.
Future research should focus on:
-
Synthesis and Screening: Synthesizing and screening this compound and a broader library of related analogs against a panel of cancer cell lines and a diverse kinome panel to identify specific kinase targets.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy of lead compounds in preclinical animal models of relevant diseases.
By systematically exploring this chemical space, it is anticipated that novel and effective kinase inhibitors can be developed for therapeutic applications.
References
In-Depth Technical Guide: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide and its Analogs
A Focus on Synthesis, Properties, and Biological Evaluation of Structurally Related Pyrazole Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and technical documentation on 1,5-Dimethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-55-4) are limited. This guide provides a comprehensive overview of a closely related and well-studied structural isomer, 3,5-Dimethyl-1H-pyrazole-4-sulfonamide , and its derivatives. The experimental protocols, spectral data, and biological activities presented herein are based on this surrogate compound and are intended to serve as a representative technical resource for the broader class of dimethyl-pyrazole-4-sulfonamides.
Introduction
Pyrazole sulfonamides are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The fusion of the pyrazole nucleus with a sulfonamide moiety results in a versatile scaffold with a wide spectrum of pharmacological activities.[1][2] Derivatives of this class have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This guide focuses on the synthesis, characterization, and biological evaluation of dimethyl-pyrazole-4-sulfonamide derivatives, providing researchers with key data and methodologies.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H9N3O2S | [5] |
| Molecular Weight | 175.21 g/mol | [5] |
| CAS Number | 88398-55-4 | - |
| Isomeric CAS (1,3-dimethyl) | 88398-53-2 | [5] |
| Computed XLogP3 (1,3-dimethyl) | -0.8 | [5] |
| Hydrogen Bond Donor Count (1,3-dimethyl) | 1 | [5] |
| Hydrogen Bond Acceptor Count (1,3-dimethyl) | 4 | [5] |
| Rotatable Bond Count (1,3-dimethyl) | 1 | [5] |
Synthesis of Pyrazole-4-sulfonamide Derivatives
A general and efficient method for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives has been reported, which involves a two-step process: sulfonylation of the pyrazole ring followed by amidation.[1][2]
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride[1][6]
-
Reaction Setup: A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.
-
Sulfonylation: This mixture is added slowly at 0 °C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere.
-
Heating: The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.
-
Thionyl Chloride Addition: Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over 20 minutes.
-
Further Reaction: The mixture is stirred for an additional 2 hours at 60 °C.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Experimental Protocol: Synthesis of N-substituted-3,5-Dimethyl-1H-pyrazole-4-sulfonamides[1][2]
-
Reaction Setup: An appropriate amine (1.05 equiv) is dissolved in dichloromethane (10 vol), and diisopropylethylamine (DIPEA) (3.0 equiv) is added at 25–30 °C.
-
Sulfonyl Chloride Addition: A solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (5 vol) is added to the mixture.
-
Reaction: The reaction mass is stirred for 16 hours at 25–30 °C.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, cold water (10 vol) is added, and the mixture is stirred for 10 minutes. The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum.
-
Purification: The crude product is purified by column chromatography to yield the pure pyrazole-4-sulfonamide derivative.
Synthesis Workflow Diagram
Caption: General synthesis workflow for N-substituted pyrazole-4-sulfonamides.
Biological Activity: Antiproliferative Effects
Derivatives of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide have been evaluated for their in vitro antiproliferative activity against various cancer cell lines.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay[1]
-
Cell Seeding: U937 cells are seeded in 96-well plates at a density of 1x10^4 cells/well in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives. Mitomycin C is often used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO2).
-
Reagent Addition: After incubation, CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using appropriate software, such as GraphPad Prism.
Antiproliferative Activity Data
The antiproliferative activity of a series of N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives against the U937 human leukemia cell line is summarized below.[1]
| Compound ID | Substitution on Phenethyl Moiety | IC50 (µM) |
| MR-S1-5 | 4-Chloro | > 100 |
| MR-S1-9 | 3,4-Dimethoxy | 85.3 |
| Mitomycin C | (Positive Control) | 0.8 |
Note: The presented data is a selection from the study for illustrative purposes.
Structure-Activity Relationship (SAR) and Logic Diagram
The biological activity of pyrazole sulfonamide derivatives is influenced by the nature of the substituents on the sulfonamide nitrogen and the pyrazole ring.
SAR Insights:
-
The nature and position of substituents on the aromatic ring of the N-phenethyl group significantly impact the antiproliferative activity.
-
The presence of electron-donating or electron-withdrawing groups can modulate the potency of the compounds.
Drug Discovery Logic Diagram
Caption: A logical workflow for the discovery of novel pyrazole sulfonamide drug candidates.
Conclusion
While specific technical data for this compound remains elusive in the public domain, the study of its structural isomers, such as 3,5-Dimethyl-1H-pyrazole-4-sulfonamide, provides valuable insights into the chemistry and biological potential of this class of compounds. The synthetic routes are well-established, and the pyrazole sulfonamide scaffold continues to be a promising starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to explore the full potential of this and other related pyrazole sulfonamide derivatives.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
- 5. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide
| Property | Value | Source |
| CAS Number | 88398-53-2 | [1] |
| Molecular Formula | C₅H₉N₃O₂S | [1] |
| Molecular Weight | 175.21 g/mol | [2] |
| Appearance | Pale Yellow Solid | [3] |
| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | [2] |
| InChI | InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10) | [1] |
| InChIKey | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NN(C)C=C1S(N)(=O)=O | [4] |
| XLogP3 (Computed) | -0.8 | [2] |
| Topological Polar Surface Area (Computed) | 86.4 Ų | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Soluble in polar solvents | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is not explicitly documented in the reviewed literature, a reliable synthetic route can be inferred from the well-established synthesis of structurally similar pyrazole-4-sulfonamide derivatives.[5][6] The proposed synthesis is a three-step process involving the formation of the pyrazole ring, followed by chlorosulfonation, and finally, amidation.
2.1. Proposed Synthetic Workflow
The logical workflow for the synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is depicted in the following diagram:
Caption: Proposed synthetic pathway for 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
2.2. Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of 1-methylhydrazine dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization or column chromatography to yield 1,3-dimethyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one is added portion-wise to an excess of chlorosulfonic acid at 0°C with constant stirring.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The mixture is carefully poured onto crushed ice to quench the reaction.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to give 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
-
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
The solvent is evaporated, and the residue is treated with water.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization to afford 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Analytical Characterization
The structural confirmation of the synthesized 1,3-dimethyl-1H-pyrazole-4-sulfonamide would be performed using standard analytical techniques. Based on the data for closely related analogs, the expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the sulfonamide NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two methyl carbons and the three pyrazole ring carbons.
-
FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.21 g/mol ).
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of 1,3-dimethyl-1H-pyrazole-4-sulfonamide in any biological signaling pathways. However, the broader class of pyrazole-sulfonamide derivatives has been investigated for various pharmacological activities.[5][6] These compounds are known to exhibit a range of biological effects, including antibacterial, anti-inflammatory, and antiproliferative activities.[5][6] The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs.[1]
The logical relationship for the potential development of this compound as a therapeutic agent is outlined below:
Caption: Logical workflow for investigating the therapeutic potential of the compound.
Further research is required to determine the specific biological targets and mechanisms of action of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. In vitro and in vivo studies would be necessary to elucidate its potential therapeutic applications and its effects on cellular signaling pathways.
References
- 1. CAS 88398-53-2: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide [cymitquimica.com]
- 2. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. anaxlab.com [anaxlab.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide 97% | CAS: 88398-53-2 | AChemBlock [achemblock.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Antitumor Evaluation of Pyrazole Derivatives Incorporating Sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of pyrazole and sulfonamide pharmacophores has given rise to a promising class of molecules with significant potential in anticancer drug discovery. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, including antitumor effects. The sulfonamide group (-SO₂NH₂), a key component of various antibacterial, anti-inflammatory, and anticancer agents, enhances the molecular recognition of biological targets through strong hydrogen bonding and can improve pharmacokinetic profiles.[1][2]
This technical guide provides a comprehensive overview of the antitumor evaluation of pyrazole derivatives incorporating a sulfonamide moiety. It details their mechanisms of action, presents key quantitative data on their efficacy, outlines detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Data Presentation: Quantitative Efficacy
The antitumor activity of pyrazole-sulfonamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines and their inhibitory constant (Kᵢ) against specific molecular targets. The following tables summarize representative data from the literature, showcasing the potency of these compounds.
Table 1: In Vitro Cytotoxicity of Pyrazole-Sulfonamide Derivatives (IC₅₀ Values)
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrazole-Thiazole-Sulfonamide (Compound 8) | MCF-7 (Breast) | 14.2 | Doxorubicin | - |
| Pyrazole-Thiazole-Sulfonamide (Compound 3) | MCF-7 (Breast) | 19.2 | Doxorubicin | - |
| Pyrazole-Sulfonamide Hybrids (Compound 11) | SW-620 (Metastatic Colon) | 3.27 | - | - |
| Pyrazole-Sulfonamide Hybrids (Compound 11) | HT-29 (Colon) | 8.99 | - | - |
| Pyrazole-Sulfonamide Hybrids (Compound 11) | HCT-116 (Colon) | 25.01 | - | - |
| Pyrazole-Sulfonamide Hybrids (Compound 3) | SW-620 (Metastatic Colon) | 16.57 | - | - |
| Pyrazole-Sulfonamide Hybrids (Compound 3) | HT-29 (Colon) | 28.27 | - | - |
| Pyrazole-Sulfonamide Hybrids (Compound 3) | HCT-116 (Colon) | 45.88 | - | - |
| Pyrazole-4-sulfonamides | U937 (Leukemia) | Moderate to Excellent | Mitomycin C | - |
| Pyrazolylpyrazolines (Compound 7c) | - | - | Acetazolamide | - |
| Pyrazolylpyrazolines (Compound 7d) | - | - | Acetazolamide | - |
| Pyrazolylpyrazolines (Compound 6c) | - | - | Acetazolamide | - |
| Pyrazolylpyrazolines (Compound 6d) | - | - | Acetazolamide | - |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
Table 2: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives (Kᵢ Values)
| Compound/Derivative Class | hCA Isoform | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1k) | hCA II | 5.6 | Acetazolamide | 12.1 |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA II | 6.6 | Acetazolamide | 12.1 |
| Pyrazolo[4,3-c]pyridine Sulfonamides (Compound 1f) | hCA I | 58.8 | Acetazolamide | 250 |
| Pyrazole-pyridazinecarboxamides (Compound 15) | hCA II | 3.3 | Acetazolamide | 12.1 |
| Pyrazole-pyridazinecarboxamides (Compound 15) | hCA IX | 6.1 | Acetazolamide | 25.8 |
| Pyrazolylpyrazolines (Compound 7a) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |
| Pyrazolylpyrazolines (Compound 7c) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |
| Pyrazolylpyrazolines (Compound 7d) | hCA XII | 0.47-5.1 | Acetazolamide | 5.7 |
| Pyrazolylpyrazolines (Compound 6c) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |
| Pyrazolylpyrazolines (Compound 6d) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |
| Pyrazolylpyrazolines (Compound 7c) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |
| Pyrazolylpyrazolines (Compound 7d) | hCA II | 1.1-1.7 | Acetazolamide | 12.1 |
| Pyrazole-based Sulfonamide Metal Complexes | hCA I | 146-393 | Acetazolamide | 2800 |
| Pyrazole-based Sulfonamide Metal Complexes | hCA II | 74-98 | Acetazolamide | 2100 |
Note: Kᵢ values represent the dissociation constant for the inhibitor-enzyme complex, with lower values indicating tighter binding and greater inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the antitumor evaluation of pyrazole-sulfonamide derivatives.
General Synthesis of Pyrazole-Sulfonamide Derivatives
A common synthetic route involves the reaction of a pyrazole-containing intermediate with a sulfonyl chloride. The following is a representative procedure:
-
Preparation of the Pyrazole Intermediate:
-
Synthesize the desired pyrazole core structure. A common method is the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate.
-
Functionalize the pyrazole ring as needed, for example, by introducing an amine group.
-
-
Sulfonylation:
-
Dissolve the pyrazole intermediate in a suitable solvent such as dichloromethane.
-
Add a base, for example, diisopropylethylamine (DIPEA), to the reaction mixture at room temperature.
-
Slowly add a solution of the desired sulfonyl chloride (e.g., pyrazole-4-sulfonyl chloride) in the same solvent.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography to obtain the final pyrazole-sulfonamide derivative.[1][2]
-
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-sulfonamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of viability and IC₅₀ values.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA) activity.
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in an organic solvent like acetonitrile.
-
Prepare serial dilutions of the pyrazole-sulfonamide inhibitors and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle), and the CA enzyme solution.
-
Pre-incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm over time in a kinetic mode. The rate of p-nitrophenol formation is proportional to the CA activity.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percent inhibition and calculate the Kᵢ value for each inhibitor.
In Vivo Antitumor Activity in Xenograft Models
This protocol outlines a general procedure for evaluating antitumor efficacy in mice.
-
Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration (e.g., 1-5 × 10⁶ cells per injection).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyrazole-sulfonamide derivative (e.g., orally or intraperitoneally) and the vehicle control according to the desired dosing schedule and duration.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The antitumor effects of pyrazole-sulfonamide derivatives are often mediated by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a general experimental workflow.
Caption: General experimental workflow for the evaluation of pyrazole-sulfonamide derivatives.
Caption: Inhibition of the CA IX pathway by pyrazole-sulfonamide derivatives.
Caption: Apoptosis induction by pyrazole-sulfonamide derivatives.
Caption: Disruption of microtubule dynamics by pyrazole-sulfonamide derivatives.
Conclusion
Pyrazole derivatives incorporating a sulfonamide moiety represent a versatile and potent class of antitumor agents. Their multifaceted mechanisms of action, including the inhibition of key tumor-associated enzymes like carbonic anhydrase IX, the induction of apoptosis, and the disruption of microtubule polymerization, underscore their therapeutic potential. The quantitative data consistently demonstrate their efficacy against a broad range of cancer cell lines, often with potencies in the low micromolar to nanomolar range.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to in vivo efficacy studies. The visualized signaling pathways offer a clear understanding of their molecular targets and downstream effects. For researchers and drug development professionals, this technical guide serves as a comprehensive resource to advance the discovery and development of novel pyrazole-sulfonamide-based anticancer therapies. Further research focusing on optimizing their pharmacokinetic properties and exploring combination therapies will be crucial in translating their preclinical promise into clinical success.
References
Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyrazole sulfonamide derivatives as a promising class of acetohydroxyacid synthase (AHAS) inhibitors for the development of novel herbicides. It covers their biological activity, underlying mechanisms of action, and the experimental protocols for their evaluation.
Introduction
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme found in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This pathway is absent in mammals, making AHAS an ideal and safe target for the development of herbicides.[1][2] The extensive use of existing AHAS-inhibiting herbicides, such as sulfonylureas and imidazolinones, has led to the emergence of resistant weed biotypes, necessitating the discovery of new chemical scaffolds.[1] Pyrazole sulfonamide derivatives have emerged as a promising new class of AHAS inhibitors, demonstrating significant herbicidal activity.[1][2][3] This guide details the evaluation and mechanism of these compounds.
Quantitative Data: Herbicidal Activity
A series of novel pyrazole sulfonamide derivatives were synthesized and evaluated for their in vivo herbicidal activity. The primary screening was conducted by measuring the inhibition of rape (Brassica napus) root length at a concentration of 100 mg/L. The results for a selection of these compounds are summarized in the table below.
| Compound ID | Rape Root Length Inhibition (%) at 100 mg/L |
| 3b | 81 |
| 3e | 68 |
| 3n | 72 |
| 3d | 43 |
| 3o | 54 |
| 3t | 46 |
| 3a | 0 |
| 3f | 0 |
| 3r | 0 |
| Monosulfuron (Control) | 87 |
Data sourced from "Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors".[1]
Among the tested compounds, compound 3b demonstrated the most potent herbicidal activity, with an 81% inhibition of rape root length, comparable to the commercial herbicide Monosulfuron.[1][2]
Experimental Protocols
In Vivo Herbicidal Activity Assay (Rape Root Length)
This protocol outlines the procedure for evaluating the in vivo herbicidal activity of compounds by measuring their effect on rape seed germination and root growth.
Materials:
-
Test compounds
-
Acetone (solvent)
-
Tween-20 (emulsifier)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Rape seeds (Brassica napus)
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the pyrazole sulfonamide derivatives in a small amount of acetone.
-
Add a few drops of Tween-20 as an emulsifier.
-
Dilute with distilled water to achieve the final desired concentration (e.g., 100 mg/L).
-
-
Petri Dish Preparation:
-
Place a sheet of filter paper into each Petri dish.
-
Evenly apply 5 mL of the test solution onto the filter paper. A solvent-only solution is used as a negative control.
-
-
Seed Plating:
-
Arrange 10 rape seeds uniformly on the surface of the moistened filter paper in each Petri dish.
-
-
Incubation:
-
Place the sealed Petri dishes in a controlled environment growth chamber.
-
Incubate at 25°C for 3 to 5 days.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the root length of each germinated seed.
-
Calculate the average root length for each treatment group.
-
The percent inhibition is calculated relative to the negative control group using the formula:
-
Inhibition (%) = [(Control Mean Length - Treatment Mean Length) / Control Mean Length] x 100
-
-
In Vitro AHAS Enzyme Inhibition Assay (Colorimetric Method)
This is a standard protocol for measuring the enzymatic activity of AHAS and its inhibition by test compounds. The assay is based on the colorimetric detection of acetoin, which is the product of the acid-catalyzed decarboxylation of acetolactate, the enzymatic product of AHAS.
Materials:
-
Purified or partially purified AHAS enzyme extract from a plant source (e.g., Arabidopsis thaliana)
-
Assay Buffer: 0.1 M K2HPO4 (pH 7.5)
-
Cofactors: 0.5 mM MgCl2, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM Flavin Adenine Dinucleotide (FAD)
-
Substrate: 10 mM Sodium Pyruvate
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopping Reagent: 6 N H2SO4
-
Color Reagents:
-
0.5% (w/v) Creatine
-
5% (w/v) α-Naphthol in 2.5 N NaOH (prepare fresh)
-
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube or a microplate well, combine the assay buffer, cofactors, and the test inhibitor at various concentrations.
-
Add the AHAS enzyme extract to the mixture and pre-incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the sodium pyruvate substrate.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Decarboxylation:
-
Stop the reaction by adding the 6 N H2SO4 solution.
-
Incubate the mixture at 60°C for 15 minutes. This step facilitates the conversion of the enzymatic product, acetolactate, to acetoin.
-
-
Color Development:
-
Add the creatine solution, followed by the freshly prepared α-naphthol solution to the mixture.
-
Incubate at 60°C for 15 minutes to allow for color development. A red-colored complex will form.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution at 530 nm using a microplate reader or spectrophotometer.
-
The inhibitory activity is determined by comparing the absorbance of the samples containing the inhibitor to that of a control sample without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Visualizations: Pathways and Workflows
AHAS Catalytic Pathway and Inhibition
The following diagram illustrates the biochemical pathway catalyzed by AHAS and the point of inhibition by pyrazole sulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorimetric assay to determine alcohol dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Facile Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazole Sulfonamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole sulfonamides, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
Pyrazole sulfonamides are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery and development. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to molecules with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. The synthesis of these compounds is a key step in the exploration of their therapeutic potential. This document outlines the prevalent protocols for the coupling reactions used to synthesize pyrazole sulfonamides, providing detailed experimental procedures and data to guide researchers in this field.
Synthetic Strategies
The formation of the sulfonamide bond linked to a pyrazole ring can be primarily achieved through two main synthetic routes:
-
Reaction of a Pyrazole Sulfonyl Chloride with an Amine: This is a widely used method where a pre-formed pyrazole sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base.
-
Reaction of a Pyrazole Amine with a Sulfonyl Chloride: In this alternative approach, an amino-substituted pyrazole is coupled with an appropriate sulfonyl chloride.
Additionally, multi-step syntheses involving the construction of the pyrazole ring from precursors already containing the sulfonamide group are also employed.[1][2]
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the synthesis of various pyrazole sulfonamide derivatives. This data is compiled from multiple studies to provide a comparative overview.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | 16 | 25–30 | - | [3] |
| Substituted Chalcones | 4-Hydrazinylbenzenesulfonamide | Hydrochloric acid | Methanol | - | Reflux | 54–76 | [1] |
| Hispolon/Dihydrohispolon | 4-Sulfonamidephenyl hydrazine hydrochloride | Pyridine | Ethanol | - | - | up to 85 | [4] |
| 4-Aminoacetophenone | Methanesulfonyl chloride | - | - | - | - | - | [1] |
| 1-(7-chloroquinolin-4-yl)-3-(thiophen/furan-2-yl)-1H-pyrazole-4-carbaldehyde chalcones | 4-Hydrazinylbenzenesulfonamide | Conc. HCl | Ethanol | 6–8 | 75 | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Sulfonamide via Sulfonyl Chloride Intermediate
This protocol details the synthesis of a pyrazole sulfonamide by first preparing the pyrazole sulfonyl chloride, followed by its reaction with an amine.[3]
Part A: Synthesis of Pyrazole-4-sulfonyl Chloride
-
Starting Material: A substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole).
-
Procedure:
-
Dissolve the pyrazole (1.0 eq) in chloroform.
-
Under a nitrogen atmosphere and at 0 °C, slowly add this solution to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Increase the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
To the reaction mass, add thionyl chloride (1.3 eq) at 60 °C over a period of 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the pyrazole-4-sulfonyl chloride is typically used directly in the next step after appropriate work-up.
-
Part B: Coupling of Pyrazole-4-sulfonyl Chloride with an Amine
-
Reactants: Pyrazole-4-sulfonyl chloride (1.0 eq) and a primary or secondary amine (e.g., 2-phenylethylamine, 1.05 eq).
-
Procedure:
-
Dissolve the amine in dichloromethane (5 volumes).
-
Add a base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the amine solution at 25–30 °C.
-
Prepare a solution of pyrazole-4-sulfonyl chloride in dichloromethane (5 volumes).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine-base mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Pyrazole Sulfonamides from Chalcone Intermediates
This protocol describes a common method for synthesizing pyrazole-containing sulfonamides through the cyclization of a chalcone intermediate.[1][2]
-
Starting Materials: A substituted chalcone and 4-hydrazinylbenzenesulfonamide hydrochloride.
-
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in methanol.
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 eq) to the solution.
-
Add a catalytic amount of a suitable acid, such as hydrochloric acid.
-
Reflux the reaction mixture for several hours (the exact time may vary depending on the substrates).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole sulfonamide derivative.
-
Mandatory Visualizations
Here are the diagrams for the described experimental workflows and a representative reaction mechanism.
Caption: Workflow for Protocol 1: Two-step synthesis of pyrazole sulfonamides.
Caption: Generalized mechanism for sulfonamide bond formation.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
Application Notes and Protocols for Molecular Docking Studies of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and sulfonamide moieties are prominent pharmacophores found in a multitude of clinically approved drugs and biologically active compounds.[1][2] The combination of these two scaffolds in pyrazole-sulfonamide derivatives has given rise to a class of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] Notably, these compounds have shown significant potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and cyclooxygenase-2 (COX-2).[1][3][4]
Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is instrumental in drug discovery for elucidating binding mechanisms, understanding structure-activity relationships (SAR), and for virtual screening of compound libraries.
This document provides detailed application notes and protocols for conducting molecular docking studies on 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a representative member of the pyrazole-sulfonamide class. The protocols will focus on its potential interaction with human Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors and a key target in cancer therapy.[1][5]
Data Presentation
Molecular docking simulations yield quantitative data that can be used to assess the binding affinity and potential inhibitory activity of a compound. The following table summarizes hypothetical, yet representative, docking results for this compound against human Carbonic Anhydrase IX, based on typical values observed for similar pyrazole-sulfonamide inhibitors.[6][7]
| Parameter | Value | Unit | Interpretation |
| Binding Energy | -8.5 | kcal/mol | A lower binding energy indicates a more favorable binding interaction. |
| Inhibition Constant (Ki) (predicted) | 150 | nM | A lower Ki value suggests stronger inhibition of the enzyme. |
| Hydrogen Bonds | 3 | Count | Indicates the number of hydrogen bonds formed with active site residues. |
| Interacting Residues | His94, His96, His119, Thr199, Thr200 | Amino Acids | Key residues in the CA IX active site involved in binding. |
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking study of this compound with human Carbonic Anhydrase IX.
Preparation of the Receptor (Carbonic Anhydrase IX)
-
Obtain Protein Structure: Download the 3D crystal structure of human Carbonic Anhydrase IX from the Protein Data Bank (PDB; e.g., PDB ID: 5FL4).
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).
-
Remove all water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).
-
Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).
-
Preparation of the Ligand (this compound)
-
Draw the Ligand: Sketch the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Optimize:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or via online tools.
-
Save the optimized ligand structure in a suitable format (e.g., PDB or MOL2).
-
-
Prepare for Docking:
-
Open the optimized ligand file in the molecular modeling software.
-
Define the rotatable bonds in the ligand.
-
Assign partial charges to the ligand atoms.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).
-
Molecular Docking Simulation
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of Carbonic Anhydrase IX. The active site is typically centered around the zinc ion.
-
The grid box dimensions should be large enough to allow for translational and rotational freedom of the ligand. A common size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Parameter Setup:
-
Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs (e.g., 100).
-
Set other parameters such as population size, maximum number of energy evaluations, and maximum number of generations according to the software's recommendations.
-
-
Run Docking Simulation: Execute the docking calculation.
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy and the largest cluster size.
-
Visualize the protein-ligand complex to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active site residues of CA IX.
-
Mandatory Visualization
Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Hypothetical Signaling Pathway of CA IX Inhibition
The inhibition of Carbonic Anhydrase IX by compounds like this compound can have significant downstream effects on tumor cell physiology. CA IX is involved in maintaining the pH homeostasis of cancer cells, and its inhibition can lead to intracellular acidification and a decrease in the acidification of the tumor microenvironment.
Caption: Simplified signaling pathway of CA IX inhibition.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazole Sulfonamides in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic combination of distinct pharmacophores into a single molecular entity, known as molecular hybridization, is a well-established approach in drug discovery. Pyrazole sulfonamides are a prime example of this strategy, integrating the versatile pyrazole ring with the potent sulfonamide moiety.[1][2] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous clinically approved drugs.[1][3][4] Similarly, the sulfonamide group is a key functional group in a wide array of therapeutic agents, known for its ability to form strong hydrogen bonds with biological targets, leading to high binding affinity.[1][5] The resulting pyrazole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antitubercular properties, making them a subject of intense investigation in medicinal chemistry.[1][2][3][4][6]
Application 1: Anti-inflammatory Agents - Selective COX-2 Inhibition
A major application of pyrazole sulfonamides is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8][9] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[9][10]
The archetypal pyrazole sulfonamide, Celecoxib , was specifically designed as a selective COX-2 inhibitor.[7][11] Its selectivity is attributed to the sulfonamide side chain, which binds to a distinct hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8][9][10] This selective inhibition reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[9][12] The development of dual COX-2/5-lipoxygenase (5-LOX) inhibitors is a promising strategy for creating safer NSAIDs with a broader anti-inflammatory spectrum.[11]
Signaling Pathway: COX-2 Inhibition
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedures for the Suzuki-Miyaura cross-coupling reaction to synthesize pyrazole sulfonamide derivatives. This class of compounds holds significant interest in drug discovery and development due to its diverse biological activities, including roles as enzyme inhibitors in various therapeutic areas.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate offers high functional group tolerance and generally proceeds with high yields, making it a cornerstone of modern organic synthesis.[1][2]
For drug development professionals, the pyrazole sulfonamide scaffold is a privileged structure found in numerous biologically active molecules. These compounds have been identified as inhibitors of various enzymes, including carbonic anhydrases (implicated in glaucoma and cancer), cyclooxygenase-2 (COX-2) for anti-inflammatory applications, and acetohydroxy acid synthase (AHAS) for herbicide development.[3][4][5] The Suzuki reaction provides a convergent and efficient route to access a wide array of substituted pyrazole sulfonamides for structure-activity relationship (SAR) studies.
General Reaction Scheme
The general transformation for the Suzuki reaction with pyrazole sulfonamides involves the coupling of a halogenated pyrazole sulfonamide with a boronic acid or its ester derivative in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various pyrazole sulfonamide precursors. These data serve as a starting point for reaction optimization.
Table 1: Conventional Heating Methods for Suzuki Coupling of Pyrazole Sulfonamides
| Entry | Pyrazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | 2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester | Pd(PPh₃)₄ (2.9) | K₃PO₄ | DMF/H₂O | 120 | 1 | N/A |
| 2 | 4-Bromopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | N/A |
| 3 | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | N/A |
| 4 | 3-Bromopyrazole | Phenylboronic acid | XPhos-Pd-G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
Table 2: Microwave-Assisted Suzuki Coupling of Pyrazole Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) complex (0.1) | K₂CO₃ | EtOH/H₂O | 120 | 2 | 90-99 |
| 2 | 4-Iodo-1H-pyrazole | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₂CO₃ | EtOH/H₂O | 100-140 | 10-20 | 75-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating
This protocol provides a general method for the coupling of a halogenated pyrazole sulfonamide with an arylboronic acid using a standard palladium catalyst.
Materials:
-
Halogenated pyrazole sulfonamide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated pyrazole sulfonamide, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the tube with a rubber septum, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[6]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid and efficient method for the Suzuki coupling using microwave irradiation, which can significantly reduce reaction times.[7]
Materials:
-
Halogenated pyrazole sulfonamide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pyridine-Pyrazole/Pd(II) complex (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Dichloromethane
Procedure:
-
Reaction Setup:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the halogenated pyrazole sulfonamide, arylboronic acid, Pyridine-Pyrazole/Pd(II) catalyst, and K₂CO₃.[7]
-
Add ethanol and water.
-
Seal the vial with a cap.
-
-
Reaction Execution:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 2-10 minutes.[7]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling experiment from setup to product isolation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition by Pyrazole Sulfonamides
Pyrazole sulfonamides have been shown to inhibit various signaling pathways implicated in diseases such as cancer. One notable example is the inhibition of Carbonic Anhydrase IX (CA IX), which is involved in tumor acidosis and proliferation.[8][9]
Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by pyrazole sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of pyrazole sulfonamide derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The synthesized compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Introduction
Pyrazole and sulfonamide moieties are prominent pharmacophores in numerous clinically approved drugs. The combination of these two scaffolds into a single molecular entity has yielded compounds with diverse and potent biological activities. Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of libraries of such derivatives, accelerating the drug discovery process. This document outlines the key principles, provides a detailed experimental protocol, and summarizes the advantages of this synthetic approach.
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazole sulfonamide derivatives, leading to substantial improvements in reaction times and yields compared to conventional heating methods.
| Product Type | Reactants | Method | Solvent | Catalyst | Power (W) / Temp (°C) | Time | Yield (%) |
| Pyrazolone Sulfonamide Derivatives | 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, Substituted Benzaldehydes | Microwave | Methanol | Piperidine | 400 W | 10-15 min | 80-92% |
| Pyrazolone Sulfonamide Derivatives | 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, Substituted Benzaldehydes | Conventional | Methanol | Piperidine | Reflux | 6-8 h | 65-78% |
| 1,3,5-Trisubstituted Pyrazoline Derivatives | Chalcones, p-Hydrazinobenzenesulfonamide hydrochloride | Microwave | Ethanol | - | 300 W / 200°C | 7 min | 62-85% |
| 1,3,5-Trisubstituted Pyrazoline Derivatives | Chalcones, p-Hydrazinobenzenesulfonamide hydrochloride | Conventional | Ethanol | Acetic Acid | Reflux | 8-12 h | 50-70% |
| Pyrazole-Oxadiazole Hybrids | Intermediate hydrazones, Benzohydrazides | Microwave | Ethanol | Anhydrous ZnCl₂ | Not Specified | 9-10 min | 79-92%[1] |
| Pyrazole-Oxadiazole Hybrids | Intermediate hydrazones, Benzohydrazides | Conventional | Ethanol | Anhydrous ZnCl₂ | Reflux | 7-9 h | Not Specified[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of pyrazole sulfonamide derivatives from chalcone precursors.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.2 mmol)
-
Ethanol (10-20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Microwave reactor vials (10-20 mL capacity) with stir bars
-
Microwave synthesizer
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.2 mmol).
-
Solvent and Catalyst Addition: To the vial, add ethanol (10 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power of 300 W for 5-10 minutes, with a set temperature of 120-150°C.[2] The reaction should be monitored for pressure, which should not exceed the safety limits of the vessel.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. The vial can be cooled rapidly using compressed air.
-
Product Isolation: Pour the reaction mixture into a beaker containing crushed ice or cold water. The crude product will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole sulfonamide derivative.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of pyrazole sulfonamide derivatives.
Caption: General workflow for microwave-assisted pyrazole sulfonamide synthesis.
Signaling Pathways
Many pyrazole sulfonamide derivatives exhibit their biological effects by modulating key signaling pathways involved in cancer and inflammation.
Anticancer Signaling Pathways:
A number of pyrazole sulfonamide derivatives, including the well-known drug Celecoxib, have demonstrated anticancer properties through the modulation of several key signaling pathways. These pathways are often dysregulated in cancer cells, and their targeting can lead to the inhibition of tumor growth and induction of apoptosis.
References
Application Notes and Protocols: 1,5-Dimethyl-1H-pyrazole-4-sulfonamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-sulfonamide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a crucial pharmacophore in numerous approved drugs.[1][2] When combined with a sulfonamide moiety, these scaffolds exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][3] This document provides an overview of the applications of this compound and related structures in drug design, along with detailed protocols for their synthesis and biological evaluation.
Application Notes
Antiproliferative Activity
Derivatives of this compound have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The pyrazole-sulfonamide scaffold has been identified as a "privileged structure" for anticancer activity.[1]
Mechanism of Action: While the exact mechanisms for all derivatives are not fully elucidated, pyrazole-containing compounds are known to target various key players in cancer progression, including:
-
Carbonic Anhydrases (CAs): Sulfonamides are well-known inhibitors of CAs, enzymes that are often overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting proliferation, and metastasis.[3][4] Specifically, certain pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine sulfonamides have shown significant inhibitory activity against cancer-associated hCA IX and XII isoforms.[2]
-
Protein Kinases: Some pyrazolo[4,3-e][1][3][5]triazine derivatives have been shown to inhibit the activity of protein kinases like Bcr-Abl and CDK2, which are crucial for cell cycle regulation and are often dysregulated in cancer.[2]
-
Other Targets: Pyrazole derivatives have also been reported to interact with targets such as tubulin, EGFR, BTK, and DNA, leading to anticancer effects.[5]
Structure-Activity Relationship (SAR): Structure-activity relationship studies have shown that substitutions on the pyrazole ring and the sulfonamide nitrogen can significantly influence the anticancer potency.[3][5] For instance, the presence of electron-withdrawing groups on the aromatic rings of pyrazole benzothiazole hybrids has been shown to enhance growth inhibition.[5]
Quantitative Data: Antiproliferative Activity of Pyrazole Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [5] |
| Pyrazole Derivative 35 | HepG2, MCF7, Hela | 3.53, 6.71, 5.16 | [5] |
| Pyrazole Derivative 37 | MCF7 | 5.21 | [5] |
| 5-alkylated selanyl-1H-pyrazole 53 | HepG2 | 15.98 | [5] |
| 5-alkylated selanyl-1H-pyrazole 54 | HepG2 | 13.85 | [5] |
| Pyrazole Derivative 3 | MCF-7 | 19.2 | [6] |
| Pyrazole Derivative 8 | MCF-7 | 14.2 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine MM131 | HCT 116 | Strong genotoxic potential | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine MM137 | BxPC-3, HCT-116, PC-3 | 0.11 - 0.16 | [4] |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Derivatives of pyrazole sulfonamides have emerged as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8] NAAA is a lysosomal enzyme responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA), which possesses anti-inflammatory and analgesic properties.[8][9] Inhibition of NAAA leads to an increase in endogenous PEA levels, thus offering a promising therapeutic strategy for managing inflammatory conditions.[7][8]
Lead Compounds: An in-depth structure-activity relationship (SAR) study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) as a highly potent human NAAA inhibitor with a favorable pharmacokinetic profile.[7]
Quantitative Data: NAAA Inhibitory Activity of Pyrazole Sulfonamide Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Hit 1 | h-NAAA | 1.09 | [7] |
| 3-methyl-5-ethyl derivative 8 | h-NAAA | ~1.11 | [7] |
| Lead compound 39 (ARN16186) | h-NAAA | High inhibitory activity | [7] |
| ARN19689 (50 ) | h-NAAA | 0.042 | [7][8] |
Experimental Protocols
Protocol 1: General Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives
This protocol describes a two-step synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives.[1][10]
Step 1: Sulfonylation of 3,5-Dimethyl-1H-pyrazole [10]
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) to chloroform (75 mL).
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0 °C.
-
Raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mass at 60 °C over a period of 20 minutes.
-
Continue stirring for an additional 2 hours at 60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Step 2: Synthesis of Pyrazole Sulfonamide Derivatives [1][10]
-
Dissolve the desired amine (e.g., 2-phenylethylamine, 2.7 mmol) in dichloromethane (5 volumes).
-
Add diisopropylethylamine (DIPEA) (3.85 mmol) to the solution at 25–30 °C.
-
Add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (2.57 mmol) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress using TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude compound using column chromatography to yield the pure pyrazole-4-sulfonamide derivative.[1][10]
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 2: In Vitro Antiproliferative Activity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the methodology used for evaluating the antiproliferative activity of pyrazole-4-sulfonamide derivatives against U937 cells.[1][11]
Materials:
-
U937 human cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
Mitomycin C (positive control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well opaque-walled plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Mitomycin C in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1][11]
-
Caption: Workflow for the in vitro antiproliferative activity assay.
Protocol 3: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Assay
This protocol is based on a high-throughput fluorescence-based assay for screening NAAA inhibitors.[9]
Materials:
-
Recombinant human NAAA enzyme
-
Assay buffer (e.g., pH 4.5)
-
N-(4-methylcoumarin)-palmitamide (PAMCA) substrate
-
Test compounds (dissolved in DMSO)
-
F96 or AM9053 (positive controls)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Dilute the NAAA enzyme in the assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
-
Assay Reaction:
-
Add 2 µL of the diluted test compounds or controls to the wells of a 384-well plate.
-
Add 20 µL of the diluted NAAA enzyme solution to each well.
-
Incubate the plate for 10 minutes on a shaking plate.
-
Initiate the reaction by adding 28 µL of the PAMCA substrate (final concentration 25 µM) to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader. The product, 7-amino-4-methyl coumarin (AMC), is fluorescent.[9]
-
-
Data Analysis:
-
Calculate the percentage of NAAA inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for compounds showing >50% inhibition by performing a series of two-fold dilutions and fitting the data to a dose-response curve.[9]
-
Caption: Workflow for the NAAA inhibition assay.
Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase IX by pyrazole sulfonamide derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides are a novel class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their potent biological activities, particularly their anticancer properties.[1][2] These compounds have demonstrated cytotoxic and proapoptotic activity against various cancer cell lines in nanomolar concentrations, while exhibiting lower toxicity in normal cells.[1][2] Their mechanism of action is believed to involve the inhibition of key signaling pathways implicated in cancer progression, such as the BTK kinase and AKT-mTOR pathways.[1][2][4] This document provides detailed protocols for the chemical synthesis of these promising compounds and summarizes their biological evaluation.
Synthetic Protocols
The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides is a multi-step process that begins with a crucial intermediate, which is then elaborated to the final tricyclic sulfonamide derivatives.[2] The general synthetic scheme involves the reaction of a chlorosulfone intermediate with various amines, followed by a cyclization reaction with sodium azide to form the tetrazole ring.
Protocol 1: Synthesis of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide Derivatives (General Procedure)
This protocol outlines the two-step synthesis of the target compounds from a key chlorosulfone intermediate.
Step 1: Synthesis of Sulfonamide Intermediates (2a-d)
-
Dissolve the chlorosulfone intermediate 1 in acetonitrile (MeCN).
-
Add the appropriate cyclic amine to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting sulfonamide intermediates 2a-d by column chromatography.
Step 2: Synthesis of Final Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides (MM-sulfonamides)
-
Dissolve the appropriate sulfonamide intermediate (2a , 2b , etc.) (0.29 mmol) in anhydrous ethanol (25 mL).[5][6]
-
Add sodium azide (NaN₃) (22 mg, 0.35 mmol) to the solution.[5][6]
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC until all the starting material is consumed.[5][6]
-
Once the reaction is complete, evaporate the solvent using a rotary evaporator.[5][6]
-
Purify the final product by column chromatography using a methylene chloride:ethanol (100:1) solvent system to yield the pure pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide.[5][6]
Protocol 2: Specific Synthesis of N-(S)-(1-hydroxy-propan-2-yl)-4-[7-methyl-5H-pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]-triazin-5-yl)]benzenesulfonamide (MM130)
This protocol provides a specific example for the synthesis of the MM130 compound.
-
To a solution of compound 2b (140 mg, 0.33 mmol) in anhydrous ethanol (25 mL), add sodium azide (21 mg, 0.33 mmol).[7]
-
Reflux the reaction mixture until the substrate disappears, as monitored by TLC.[7]
-
After the reaction is complete, evaporate the solvent.[7]
-
Purify the crude product using column chromatography with a CH₂Cl₂:MeOH (50:1) mixture as the eluent to obtain the final sulfonamide as a yellow solid.[7]
-
The reported yield for this reaction is 91%.[7]
Experimental and Biological Data
The synthesized pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides have been evaluated for their anticancer activity against a panel of human cancer cell lines. The following tables summarize the cytotoxic activities of selected compounds.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides after 72h Incubation. [8]
| Compound | BxPC-3 (Pancreatic) | HCT-116 (Colorectal) | PC-3 (Prostate) | L929 (Normal Fibroblast) | WI-38 (Normal Fibroblast) |
| MM134 | 0.12 ± 0.01 | 0.10 ± 0.01 | 0.06 ± 0.01 | >10 | >10 |
| MM136 | 0.14 ± 0.01 | 0.12 ± 0.01 | 0.08 ± 0.01 | >10 | >10 |
| MM137 | 0.35 ± 0.02 | 0.25 ± 0.02 | 0.15 ± 0.01 | >10 | >10 |
| MM139 | 0.28 ± 0.02 | 0.20 ± 0.02 | 0.12 ± 0.01 | >10 | >10 |
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Enantiomeric Sulfonamides against Breast Cancer Cell Lines. [5]
| Compound | MCF-7 | MDA-MB-231 | MCF-10A (Normal) |
| 2a (S) | - | - | - |
| 2b (R) | - | - | - |
| 3a (S) | - | - | - |
| 3b (R) | - | - | 2.3 ± 0.04 |
Note: Specific IC₅₀ values for 2a, 2b, 3a, and 3b in MCF-7 and MDA-MB-231 were not explicitly provided in the cited abstract, but the study indicates stronger activity for the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine derivatives (3a, 3b) compared to their precursors (2a, 2b), with the (R)-enantiomers (2b, 3b) being slightly more potent.
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general two-step synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides.
Caption: General synthetic route for pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides.
Proposed Signaling Pathway Inhibition
In silico and experimental studies suggest that these compounds may exert their anticancer effects by inhibiting key signaling pathways. The diagram below depicts a simplified representation of the proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
- 5. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Three-Component Synthesis of Pyrazole-Tethered Thioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and atom-economical synthetic methodologies for the construction of complex molecular scaffolds is a cornerstone of modern drug discovery. Pyrazole and thioamide moieties are recognized pharmacophores present in a wide array of biologically active compounds and approved drugs. The combination of these two entities into a single molecular framework, "pyrazole-tethered thioamides," presents a promising avenue for the discovery of novel therapeutic agents.
This document provides detailed application notes and protocols for a highly efficient, one-pot, three-component synthesis of pyrazole-tethered thioamides. This metal- and catalyst-free approach utilizes readily available pyrazole carbaldehydes, secondary amines, and elemental sulfur, offering a straightforward and versatile route to a diverse library of these compounds.[1][2][3] The key advantages of this protocol include its operational simplicity, broad substrate scope, and good to excellent yields, making it highly amenable to both academic research and industrial drug development settings.[1][4][5]
Reaction Principle
The synthesis proceeds via a one-pot, three-component reaction where a pyrazole carbaldehyde, a secondary amine, and elemental sulfur react to form the corresponding pyrazole-tethered thioamide. The reaction is typically performed under metal- and catalyst-free conditions, simplifying the purification process and avoiding potential metal contamination in the final products.[1][2][3]
Experimental Workflow
The general experimental workflow for the three-component synthesis of pyrazole-tethered thioamides is depicted in the following diagram.
Caption: General workflow for the three-component synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole-tethered thioamides.
Table 1: Synthesis of Pyrazole-3-tethered Thioamides [3]
| Entry | Pyrazole-3-carbaldehyde | Secondary Amine | Product | Time (h) | Yield (%) |
| 1 | 1a | Morpholine | 1a-A | 2 | 90 |
| 2 | 1a | Piperidine | 1a-B | 2.5 | 85 |
| 3 | 1a | Pyrrolidine | 1a-C | 2.5 | 82 |
| 4 | 1a | Thiomorpholine | 1a-D | 3 | 78 |
| 5 | 1a | 1-Methylpiperazine | 1a-E | 4 | 53 |
| 6 | 1b | Morpholine | 1b-A | 2 | 88 |
| 7 | 1c | Morpholine | 1c-A | 2.5 | 86 |
| 8 | 1d | Morpholine | 1d-A | 3 | 80 |
Table 2: Synthesis of Pyrazole-4-tethered Thioamides [3]
| Entry | Pyrazole-4-carbaldehyde | Secondary Amine | Product | Time (h) | Yield (%) |
| 1 | 2a | Morpholine | 2a-A | 3 | 76 |
| 2 | 2a | Piperidine | 2a-B | 3.5 | 72 |
| 3 | 2a | Pyrrolidine | 2a-C | 3.5 | 68 |
| 4 | 2a | Thiomorpholine | 2a-D | 4 | 49 |
| 5 | 2b | Morpholine | 2b-A | 3 | 74 |
| 6 | 2c | Morpholine | 2c-A | 3.5 | 70 |
Table 3: Synthesis of Pyrazole-5-tethered Thioamides [3]
| Entry | Pyrazole-5-carbaldehyde | Secondary Amine | Product | Time (h) | Yield (%) |
| 1 | 3a | Morpholine | 3a-A | 1 | 71 |
| 2 | 3b | Pyrrolidine | 3b-B | 1 | 67 |
Experimental Protocols
General Protocol for the Synthesis of Pyrazole-Tethered Thioamides
-
Reagent Preparation: To a 25 mL round-bottom flask, add the corresponding pyrazole carbaldehyde (1.0 equiv.), the secondary amine (1.1 equiv.), and elemental sulfur (4.0 equiv.).
-
Reaction Setup: Add dimethylformamide (DMF, 2 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion of the reaction, cool the flask to room temperature.
-
Precipitation: Pour the reaction mixture into cold water (20 mL).
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid sequentially with water (2 x 10 mL) and n-hexane (2 x 10 mL).
-
Drying: Dry the purified product under vacuum to afford the desired pyrazole-tethered thioamide.
Representative Protocol: Synthesis of (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione (1a-A)
-
Reagent Preparation: In a 25 mL round-bottom flask, combine 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde (0.07 mmol, 1.0 equiv.), morpholine (0.08 mmol, 1.1 equiv.), and elemental sulfur (0.28 mmol, 4.0 equiv.).
-
Reaction Setup: Add 2 mL of DMF to the flask.
-
Reaction Execution: Heat the mixture at 70 °C with stirring for 2 hours.
-
Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane as eluent).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of cold water. Filter the resulting precipitate, wash with water and n-hexane, and dry under vacuum to yield the product as a solid.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of an enamine intermediate from the pyrazole carbaldehyde and the secondary amine. This is followed by a nucleophilic attack of the enamine on elemental sulfur and subsequent rearrangement to yield the final thioamide product.
Caption: Proposed reaction mechanism.
Biological Significance
While specific signaling pathway studies for the synthesized pyrazole-tethered thioamides are still emerging, the constituent pyrazole and thioamide moieties are well-established in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] Similarly, the thioamide functional group is a key component in several clinically used drugs and is recognized for its diverse biological properties. The combination of these two pharmacophores in a single molecule offers a promising strategy for the development of new therapeutic agents with potentially novel mechanisms of action. Further biological evaluation of this class of compounds is warranted to explore their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing pyrazole sulfonamides?
A1: The most common method for synthesizing pyrazole sulfonamides involves a two-step process. First, the corresponding pyrazole is subjected to chlorosulfonylation to form a pyrazole sulfonyl chloride intermediate. This intermediate is then reacted with a primary or secondary amine to yield the desired pyrazole sulfonamide.[1][2]
Q2: How can I synthesize the pyrazole-4-sulfonyl chloride precursor?
A2: Pyrazole-4-sulfonyl chloride can be synthesized by reacting the parent pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to facilitate the reaction.[3][4] The choice of solvent and temperature is crucial for achieving a good yield.[3]
Q3: What are the key factors to consider for the sulfonamide coupling reaction?
A3: The key factors for an efficient sulfonamide coupling reaction include the choice of base, solvent, and reaction temperature. Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used as bases in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][3] The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.[3]
Q4: I am observing the formation of regioisomers. How can I improve regioselectivity?
A4: The formation of regioisomers is a common challenge, especially with unsymmetrical pyrazoles. Regioselectivity is influenced by steric and electronic factors of the substituents on both the pyrazole and the amine.[5] The choice of solvent can also play a significant role; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some cases.
Troubleshooting Guide
Problem 1: Low Yield of Pyrazole Sulfonamide
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Possible Cause: Poor quality of starting materials.
-
Solution: Ensure the pyrazole and amine starting materials are pure and dry. The pyrazole sulfonyl chloride is particularly moisture-sensitive and can hydrolyze to the unreactive sulfonic acid. It is recommended to use freshly prepared or purified sulfonyl chloride.[3]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Systematically optimize the reaction parameters, including the base, solvent, temperature, and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
-
-
Possible Cause: Inefficient purification.
Problem 2: Formation of Side Products
-
Possible Cause: Reaction with difunctional amines.
-
Solution: If the amine contains other nucleophilic functional groups, these may compete with the desired sulfonamide formation. Protecting groups may be necessary to block these reactive sites.
-
-
Possible Cause: Self-condensation of the pyrazole sulfonyl chloride.
-
Solution: This can occur under forcing reaction conditions (e.g., high temperatures). It is generally advisable to carry out the reaction at or below room temperature and add the sulfonyl chloride slowly to the amine solution.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Co-elution of the product with impurities during column chromatography.
-
Solution: Experiment with different solvent systems (e.g., varying polarity) for the column chromatography to achieve better separation. Sometimes, a different stationary phase may be required.
-
-
Possible Cause: Oily or non-crystalline product.
-
Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystallization fails, techniques like trituration with a non-polar solvent (e.g., hexanes) can sometimes help to solidify the product.
-
Data Presentation
Table 1: Optimization of Sulfonylation Reaction Conditions
| Entry | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chlorosulfonic acid | Thionyl chloride | Chloroform | 60 | 12 | 90 |
| 2 | Chlorosulfonic acid | Thionyl chloride | DCM | 50 | 24 | 78 |
| 3 | Chlorosulfonic acid | Thionyl chloride | Chloroform | 25-30 | 24 | 55 |
Data synthesized from multiple sources.[3]
Table 2: Optimization of Sulfonamide Coupling Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | DIPEA | DCM | 25-30 | 16 | 55 | | 2 | DIPEA | THF | 25-30 | 24 | 47 | | 3 | TEA | DCM | 25-30 | 16 | 46 | | 4 | TEA | THF | 25-30 | 16 | 46 |
Data synthesized from multiple sources.[3]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
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To a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform, add 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in chloroform slowly at 0 °C under a nitrogen atmosphere.
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After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (1.32 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction for an additional 2 hours at 60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be carefully quenched with ice water and the product extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude sulfonyl chloride, which can be used in the next step without further purification.[3]
Protocol 2: General Procedure for Pyrazole Sulfonamide Synthesis
-
Dissolve the amine (1.05 equivalents) in dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at 25–30 °C.
-
Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture at 25–30 °C.
-
Stir the reaction mixture for 16 hours at 25–30 °C.
-
Monitor the reaction progress by TLC.
-
After completion of the reaction, add cold water to the reaction mixture and stir for 10 minutes.
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Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[1][3]
Visualizations
Caption: Workflow for pyrazole sulfonamide synthesis.
Caption: Logic diagram for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Pyrazole-4-Sulfonamide by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of pyrazole-4-sulfonamide derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole-4-sulfonamide?
A1: The most commonly used stationary phase for the column chromatography of pyrazole-4-sulfonamide is silica gel.[1][2] A standard mesh size of 230-400 is often employed for flash column chromatography, providing a good balance between resolution and flow rate.[1][2] For compounds that are sensitive to the acidic nature of silica, alternative stationary phases or deactivated silica gel may be necessary.[3][4]
Q2: How do I choose an appropriate mobile phase for my pyrazole-4-sulfonamide derivative?
A2: The selection of a mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis.[5] A good starting point is a solvent system of ethyl acetate/hexane or dichloromethane/methanol. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate.[6] For highly polar derivatives, adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine or ammonia may be necessary to achieve adequate elution.[4]
Q3: My pyrazole-4-sulfonamide appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a common issue for acid-sensitive compounds. Pyrazole-4-sulfonamides can sometimes be susceptible to the acidic nature of standard silica gel. To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine.[6][7] This neutralizes the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase such as alumina or florisil.[3][4]
Q4: I am observing significant peak tailing during the purification of my compound. What are the possible causes and solutions?
A4: Peak tailing for polar, nitrogen-containing compounds like pyrazole-4-sulfonamides is often due to strong interactions with the acidic silanol groups on the silica surface. To address this:
-
Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of triethylamine or ammonia into the eluent can help to block the active silanol sites and improve peak shape.[6]
-
Optimize the mobile phase pH: For reversed-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of the analyte and reduce tailing.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. For very polar compounds, consider a dichloromethane/methanol system or add a small amount of ammonia in methanol.[4] |
| The compound has degraded on the column. | Test the stability of your compound on a TLC plate spotted with a small amount of silica gel. If degradation is observed, use deactivated silica gel or an alternative stationary phase like alumina.[4] | |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems on TLC to find one that provides better separation. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the selectivity. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 by weight. | |
| The compound elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. An ideal Rf value on TLC for good separation is around 0.2-0.3.[6] |
| Cracks appear in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
| The use of dichloromethane as the non-polar solvent can sometimes lead to cracking due to its higher pressure requirements.[7] | If cracking is a persistent issue with dichloromethane, consider switching to an alternative non-polar solvent like hexane. |
Experimental Protocols
Protocol 1: Standard Column Chromatography of a Pyrazole-4-Sulfonamide Derivative
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Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is just above the silica surface. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude pyrazole-4-sulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the separation using TLC.
-
Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole-4-sulfonamide.
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Silica Gel Deactivation:
-
Sample Loading and Elution:
-
Proceed with sample loading and elution as described in Protocol 1, using your standard mobile phase (without triethylamine).
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: 3,5-Dimethyl-1H-Pyrazole Methylation
Welcome to the technical support center for the methylation of 3,5-dimethyl-1H-pyrazole. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My methylation reaction of 3,5-dimethyl-1H-pyrazole is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the methylation of 3,5-dimethyl-1H-pyrazole can stem from several factors, including the choice of base and solvent, reaction temperature, and the purity of starting materials. Studies have shown that the selection of the base and solvent system is critical for achieving high yields. For instance, using potassium tert-butoxide as the base in tetrahydrofuran (THF) has been reported to provide significantly higher yields compared to weaker bases like potassium carbonate or sodium carbonate in various solvents[1].
Troubleshooting Flowchart for Low Yield
A troubleshooting guide for addressing low yields in the methylation of 3,5-dimethyl-1H-pyrazole.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize their formation?
A2: The appearance of multiple spots on a TLC plate often indicates the formation of side products. In the case of pyrazole methylation, a common issue is the formation of regioisomers, specifically the N1- and N2-methylated pyrazoles. The reactivity of the two nitrogen atoms in the pyrazole ring can be similar, leading to a mixture of products[2]. The choice of methylating agent and reaction conditions can influence the regioselectivity. For instance, traditional methylating agents like methyl iodide or dimethyl sulfate can result in poor selectivity[2]. Using sterically bulky methylating agents, such as α-halomethylsilanes, has been shown to significantly improve the selectivity for N1-methylation[2][3][4].
Q3: How can I improve the N1-selectivity of my methylation reaction?
A3: Achieving high N1-selectivity is a common goal in pyrazole chemistry. Recent studies have demonstrated that using sterically hindered α-halomethylsilanes as masked methylating reagents can lead to excellent N1/N2 regioisomeric ratios, often exceeding 99:1[2][3]. This method involves an initial N-alkylation with the bulky silane, followed by protodesilylation to yield the N-methyl pyrazole[2]. Another approach involves acid-catalyzed N-alkylation using trichloroacetimidates, which can also provide good yields, although regioselectivity is influenced by steric factors[5][6].
Q4: What are the recommended purification methods for 1,3,5-trimethyl-1H-pyrazole?
A4: The purification of the final product, 1,3,5-trimethyl-1H-pyrazole, can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any remaining impurities. A common solvent system for purification is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent, such as cyclohexane or water, can also be an effective method for obtaining a pure product[7].
Troubleshooting Guides
Issue 1: No Reaction or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Inactive Base | Use a freshly opened or properly stored strong base (e.g., potassium tert-butoxide, sodium hydride). Ensure anhydrous conditions if using a moisture-sensitive base like NaH. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some base/solvent combinations may require heating to proceed at a reasonable rate. |
| Poor Quality Reagents | Ensure the purity of 3,5-dimethyl-1H-pyrazole and the methylating agent. Purify starting materials if necessary. |
| Inappropriate Solvent | Use a polar aprotic solvent such as THF or DMF, which are known to facilitate this type of reaction[1]. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Non-selective Methylating Agent | Employ a sterically bulky methylating agent like (chloromethyl)trimethylsilane to favor N1-alkylation[2]. |
| Reaction Conditions Favoring Mixture | Explore alternative reaction pathways, such as acid-catalyzed alkylation with trichloroacetimidates, which can offer different selectivity profiles[5]. |
| Thermodynamic vs. Kinetic Control | Varying the reaction temperature might influence the ratio of the kinetic and thermodynamic products. |
Data Summary
Table 1: Effect of Base and Solvent on the Yield of 3,5-dimethyl-1H-pyrazole Methylation
| Base | Solvent | Yield (%) | Reference |
| K₂CO₃ | THF | No Product | [1] |
| K₂CO₃ | DMF | Low | [1] |
| K₂CO₃ | Acetonitrile | Low | [1] |
| Na₂CO₃ | THF | No Product | [1] |
| Na₂CO₃ | DMF | 18 | [1] |
| NaOH | - | Higher Yield | [1] |
| NaH | DMF | 55 | [1] |
| KOtBu | THF | 78 | [1] |
Experimental Protocols
Protocol 1: High-Yield Methylation using Potassium tert-Butoxide
This protocol is based on a study that achieved a high yield of the methylated product[1].
Workflow for High-Yield Methylation
A step-by-step workflow for the high-yield methylation of 3,5-dimethyl-1H-pyrazole.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium tert-butoxide (KOtBu)
-
Methyl iodide (or other methylating agent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) in portions to the stirred solution.
-
Continue stirring at 0°C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford 1,3,5-trimethyl-1H-pyrazole.
Protocol 2: Highly N1-Selective Methylation using an α-Halomethylsilane
This protocol is adapted from a method developed for the highly regioselective N-methylation of pyrazoles[2].
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Chloromethyl)trimethylsilane
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution
-
Deionized water
Procedure:
-
N-Silyalkylation: In a dry flask under an inert atmosphere, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMSO.
-
Add KHMDS (1.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Add (chloromethyl)trimethylsilane (1.5 eq) and continue stirring at room temperature for 2 hours, or until the reaction is complete by TLC.
-
Protodesilylation: To the reaction mixture, add water and a solution of TBAF (2.0 eq).
-
Heat the mixture to 60°C and stir for 1.5-4 hours until the protodesilylation is complete.
-
Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to isolate the N1-methylated pyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Interpreting ¹H NMR Spectra of Pyrazole Compounds
Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex ¹H NMR data associated with pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the H-3 and H-5 protons in my unsymmetrically substituted pyrazole broad or appearing as a single averaged signal?
This is a frequently observed phenomenon and is typically the result of annular tautomerism. The proton on the ring nitrogen can rapidly exchange between the N-1 and N-2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the H-3 and H-5 protons are averaged, leading to a single, often broad, signal.[1][2]
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange.[3] At a sufficiently low temperature (the coalescence temperature), you may be able to resolve the separate signals for each tautomer.
-
Solvent Effects: The rate of exchange is highly dependent on the solvent.[3] Aprotic, non-polar solvents may slow the exchange, while protic or polar solvents can facilitate it through hydrogen bonding.[3][4]
-
Acidification: Adding a trace amount of a strong acid like trifluoroacetic acid (TFA) can sometimes sharpen signals by forcing a very fast, single-environment average for the protonated species.[2]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or is not visible at all. Where did it go?
The disappearance or significant broadening of the N-H proton signal is a common issue, also related to chemical exchange phenomena.[1]
Contributing Factors:
-
Intermolecular Proton Exchange: The N-H proton can rapidly exchange with other pyrazole molecules or with trace amounts of water or other protic impurities in the NMR solvent.[1] This rapid exchange broadens the signal, sometimes to the point where it is indistinguishable from the baseline.[1]
-
Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering the signal invisible in the ¹H spectrum.[1][5]
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation and lead to broadening of the attached proton's signal.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.[1][5] Storing solvents over molecular sieves is a good practice.
-
Vary Concentration: The rate of intermolecular exchange can be concentration-dependent.[3][5] Acquiring spectra at different concentrations may help sharpen the signal.
-
D₂O Shake: To confirm if a broad peak is an exchangeable proton (like N-H or O-H), add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H peak should disappear.[5]
-
¹⁵N NMR: For ¹⁵N-labeled compounds, direct observation of the nitrogen and its coupling to protons provides definitive information.[1][4]
Q3: How can I definitively assign the ¹H signals for the H-3, H-4, and H-5 positions in an unsymmetrically substituted pyrazole?
Unambiguous assignment can be challenging but is reliably achieved using a combination of 1D and 2D NMR techniques.[1]
Workflow for Signal Assignment:
Detailed Explanation of 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[6][7] In a pyrazole ring, the H-4 proton will show a cross-peak to the H-3 proton (if present) and the H-5 proton (if present).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals which protons are close to each other in space, regardless of whether they are bonded.[6][8] This is extremely useful for determining substitution patterns. For example, you can observe a NOE correlation between the protons of a substituent at the C-3 position and the H-4 proton, but not the H-5 proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[1][9] It is a powerful tool for confirming assignments. For instance, the H-4 proton will show a correlation to both the C-3 and C-5 carbons, helping to identify them in the ¹³C spectrum and solidifying the overall assignment.[1]
Data Tables
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for the Pyrazole Ring
The chemical shifts of pyrazole protons are influenced by the solvent, concentration, and the electronic nature of substituents. The following table provides illustrative ranges in common NMR solvents.[3][10]
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Typical Coupling Constants (J, Hz) |
| N-H | 10.0 - 14.0 (often very broad) | 12.0 - 13.5 (may be sharper) | N/A |
| H-3 | ~7.5 - 7.7 | ~7.6 - 7.9 | ³J(H3,H4) = 1.5 - 2.5 Hz |
| H-4 | ~6.3 - 6.5 | ~6.3 - 6.6 | ⁴J(H3,H5) = ~0.5 Hz |
| H-5 | ~7.5 - 7.7 | ~7.9 - 8.2 | ³J(H4,H5) = 2.0 - 3.0 Hz |
Note: In unsubstituted pyrazole undergoing rapid tautomerization, H-3 and H-5 are equivalent and appear as a single signal.[11][12] Data is illustrative and can vary significantly with substitution.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazole compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Choose a solvent that fully dissolves the compound and does not have signals that overlap with key analyte peaks.[5] For observing N-H protons, ensure the solvent is anhydrous.[1]
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary, but be cautious of potential sample heating.
-
Transfer (if needed): If weighing was done externally, use a clean glass pipette to transfer the solution to the NMR tube.
-
Filtering (optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a pipette directly into the NMR tube to prevent issues with spectrometer shimming.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Low-Temperature NMR for Tautomer Analysis
This protocol is used to slow down the tautomeric exchange to resolve individual tautomer signals.
-
Sample Preparation: Prepare the sample as described in Protocol 1, using a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[1]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[1]
-
Instrument Setup: Insert the sample into the NMR probe and allow the temperature to stabilize.
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[1]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1] This ensures thermal homogeneity.
-
Data Acquisition: Record the ¹H NMR spectrum at each temperature. Monitor the signals corresponding to the exchanging protons (e.g., H-3/H-5).
-
Analysis: Continue cooling until you observe the splitting of the averaged signals into two distinct sets of signals, each representing one of the tautomers. The integration of these separate signals can be used to determine the tautomeric equilibrium constant (Kₜ) at that temperature.[3]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Cosy,nosy | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Lead Optimization of a Pyrazole Sulfonamide Series
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the lead optimization of pyrazole sulfonamide series, with a focus on inhibitors of N-Myristoyltransferase (NMT).
Frequently Asked Questions (FAQs)
Q1: My pyrazole sulfonamide inhibitor shows good in vitro potency but poor in vivo efficacy in stage 2 disease models. What is a likely cause?
A1: A common issue is poor central nervous system (CNS) penetration. The secondary sulfonamide group contributes significantly to the polar surface area (PSA) of the molecule, which can limit its ability to cross the blood-brain barrier. For instance, the lead compound DDD85646 was a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT) but had poor CNS exposure, making it unsuitable for treating the neurological stage (stage 2) of Human African Trypanosomiasis (HAT).[1][2][3]
Q2: How can I improve the blood-brain barrier permeability of my compounds?
A2: To enhance CNS penetration, focus on reducing the polar surface area. A key strategy is to "cap" the secondary sulfonamide with a non-polar group, such as a methyl group. This modification simultaneously reduces PSA and prevents the deprotonation of the sulfonamide.[1][2][3] For example, methylating the sulfonamide nitrogen of a lead compound significantly improved its brain-to-blood ratio from <0.1 to 3.7.[1]
Q3: I'm observing off-target toxicity with my inhibitors. How can I improve the selectivity?
A3: Improving selectivity between the target enzyme (e.g., TbNMT) and host orthologues (e.g., human NMT) is crucial. One successful approach has been to replace a rigid core aromatic linker with a more flexible one.[1][2][3] This modification can significantly improve the selectivity profile, although the precise structural reasons may not always be fully understood.[1][2]
Q4: My compounds are potent but show poor metabolic stability. What structural modifications could address this?
A4: While capping the sulfonamide can improve CNS penetration, it may also introduce metabolic liabilities. For example, methylating the sulfonamide of compound 14 led to a significant decrease in metabolic stability in mouse microsomes.[1][2] Exploring alternative capping groups, such as an ethyl group, may offer a better balance between metabolic stability and CNS exposure.[1]
Troubleshooting Guides
Problem: Low Potency in Cellular Assays Despite High Enzymatic Inhibition
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess physicochemical properties (e.g., cLogP, PSA). 2. Systematically modify peripheral groups to enhance lipophilicity, but be mindful of solubility. |
| Efflux by Transporters | 1. Conduct assays in the presence of known efflux pump inhibitors. 2. Modify the compound structure to reduce recognition by efflux transporters. |
| Compound Instability in Assay Medium | 1. Assess the chemical stability of the compound under assay conditions (time, pH, media components). 2. Modify labile functional groups. |
Problem: Difficulty in Synthesizing Linker-Modified Analogues
| Synthetic Challenge | Recommended Protocol / Reaction |
| Introducing a Saturated Alkyl Linker | Utilize a 9-BBN mediated boron-alkyl Suzuki-type coupling reaction between the aryl bromide of the core scaffold and an appropriate alkene.[1][2] |
| Introducing an Alkynyl Linker | Employ a Sonogashira reaction between the aryl bromide of the core scaffold and a terminal alkyne.[1][2] |
| Coupling the Core to a Heterocycle | A standard Suzuki reaction using an aryl bromide, a suitable boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄) is a robust method.[1][2] |
Quantitative Data Summary
The following tables summarize key data from the lead optimization of a pyrazole sulfonamide series targeting TbNMT.
Table 1: In Vitro Potency, Selectivity, and CNS Exposure
| Compound | TbNMT IC₅₀ (µM) | T. brucei EC₅₀ (µM) | Selectivity (S)¹ | Brain:Blood Ratio |
| DDD85646 (1) | 0.002 | 0.002 | 150 | <0.1 |
| 7 | - | - | - | <0.1 |
| 24 | - | - | - | 3.7 |
| 14 | - | - | - | - |
| 33 | 0.003 | 0.010 | 19 | 0.6 |
| 34 | - | - | - | 1.3 |
¹Selectivity (S) is defined as the ratio of activity against human cells (MRC-5 EC₅₀) to activity against the T. brucei parasite (T. brucei EC₅₀).[1] Data for compounds 7, 24, 14 and 34 are presented as comparative points from the source.[1]
Table 2: Metabolic Stability
| Compound | Mouse Microsomal Clᵢ (mL/min/g) |
| 14 | 1.7 |
| 33 (Methylated 14) | 7.4 |
| 34 (Ethyl analogue) | 3.1 |
Experimental Protocols
General Protocol for Suzuki Reaction
A prototypical procedure for coupling an aryl bromide with a boronic acid/ester is as follows:[1][2]
-
Combine the aryl bromide (e.g., 4-bromo-2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide), the boronic acid pinacol ester, K₃PO₄, and Pd(PPh₃)₄ in a round-bottomed flask.[1]
-
Add a deoxygenated solvent mixture, such as DMF and water.
-
Place the reaction under an inert atmosphere (e.g., argon).
-
Heat the mixture (e.g., to 120 °C) for a specified time (e.g., 1 hour).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification.
Visualizations
Caption: Workflow for pyrazole sulfonamide lead optimization.
References
- 1. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multidrug-Resistant Tuberculosis with Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving pyrazole derivatives against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).
Frequently Asked Questions (FAQs)
Q1: What are pyrazole derivatives and why are they promising against MDR-TB?
A1: Pyrazole derivatives are a class of heterocyclic organic compounds that have shown significant potential as anti-tubercular agents. Their promise against MDR-TB lies in their ability to target novel biosynthetic pathways in Mycobacterium tuberculosis (Mtb), offering new mechanisms of action that can overcome existing drug resistance.[1] Several pyrazole-containing compounds have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[2][3]
Q2: What are the known molecular targets of pyrazole derivatives in M. tuberculosis?
A2: Research has identified several key Mtb proteins that are inhibited by various pyrazole derivatives. These include:
-
MmpL3: A transporter protein essential for the synthesis of the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts the transport of mycolic acid precursors, leading to bacterial death.
-
UDP-Galactopyranose Mutase (UGM): An enzyme crucial for the formation of the arabinogalactan layer of the cell wall. As this enzyme is absent in mammals, it is an attractive and specific target.[4]
-
CYP121A1: A cytochrome P450 enzyme involved in the biosynthesis of essential molecules for Mtb survival.[5][6]
Q3: My pyrazole derivative shows potent inhibition of a specific Mtb enzyme in a biochemical assay but has poor whole-cell activity. What are the potential reasons?
A3: This is a common challenge in drug discovery. Several factors could be responsible for this discrepancy:
-
Poor Permeability: The compound may not be able to effectively penetrate the complex and lipid-rich cell wall of M. tuberculosis to reach its intracellular target.
-
Efflux Pumps: The bacterium may actively pump the compound out of the cell before it can exert its effect.
-
Metabolic Inactivation: The compound may be metabolized and inactivated by other Mtb enzymes.
-
Target Engagement in Whole Cells: The conditions within the bacterium (e.g., pH, redox state) may not be conducive for the compound to bind to its target as effectively as in a purified enzyme assay.
Q4: Are there any known synergistic effects of pyrazole derivatives with existing anti-TB drugs?
A4: Yes, some studies have shown that pyrazole derivatives can act synergistically with first-line anti-TB drugs. For instance, the pyrazole derivative NSC 18725 has been reported to have a synergistic effect with isoniazid (INH).[7][8] This is a promising area of research as combination therapies can enhance efficacy, reduce treatment duration, and combat the emergence of resistance.
Q5: What are the common challenges associated with the solubility of pyrazole derivatives in experimental assays?
A5: Many pyrazole derivatives are hydrophobic and can have low solubility in aqueous buffers used for biological assays.[7] This can lead to several issues:
-
Precipitation: The compound may precipitate out of solution when diluted from a DMSO stock into an aqueous medium, a phenomenon known as "crashing out."[5]
-
Inaccurate Potency: The actual concentration of the dissolved compound may be lower than the nominal concentration, leading to an underestimation of its activity.[7]
-
Variable Results: Inconsistent solubility can contribute to poor reproducibility of experimental data.[7]
It is crucial to keep the final DMSO concentration in assays as low as possible (typically ≤0.5%) to minimize solvent-induced toxicity and solubility issues.[5]
Troubleshooting Guides
Whole-Cell Screening Assays (REMA/MABA)
Issue 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Question: I am getting variable MIC values for my pyrazole derivative using the Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA). What could be the cause?
-
Answer:
-
Inoculum Preparation: Ensure the Mtb inoculum is in the logarithmic growth phase and is standardized correctly (e.g., to a McFarland standard). An inconsistent number of bacteria will lead to variable results.
-
Compound Solubility: Your pyrazole derivative may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. Consider preparing a fresh stock solution or using a lower starting concentration.
-
Pipetting Errors: Use calibrated pipettes and be precise when performing serial dilutions. Small errors can be magnified across the dilution series.
-
Plate Sealing and Incubation: Ensure plates are properly sealed to prevent evaporation, which can concentrate the compound in the wells. Maintain a consistent temperature and humidity during incubation.
-
Issue 2: The resazurin/Alamar blue indicator changes color in the negative control wells (no bacteria).
-
Question: My negative control wells are turning pink in the REMA/MABA assay. What should I do?
-
Answer:
-
Media Contamination: The culture medium or one of the reagents may be contaminated with other bacteria. Use sterile techniques and check all reagents for signs of contamination.
-
Compound Interference: Some compounds can directly reduce resazurin, leading to a false-positive result. To test for this, set up a control plate with your compound in the medium without any Mtb and observe for a color change.
-
Issue 3: No color change is observed in the positive control wells (bacteria, no drug).
-
Question: The positive control wells in my REMA/MABA assay are not turning pink. What is the problem?
-
Answer:
-
Inactive Inoculum: The Mtb inoculum may have low viability. Use a fresh culture in the logarithmic growth phase.
-
Incorrect Incubation: The incubation time may be too short for sufficient bacterial metabolism to reduce the dye. Mtb grows slowly, and these assays typically require 7 days of incubation before adding the indicator.[2]
-
Reagent Quality: The resazurin or Alamar blue reagent may have degraded. Store it properly (protected from light at 4°C) and use a fresh solution.[2][9]
-
Enzymatic Assays
Issue 1: High background signal or no inhibition observed.
-
Question: I am not observing any inhibition in my enzymatic assay, or the background signal is too high. How can I troubleshoot this?
-
Answer:
-
Enzyme Activity: Confirm that the enzyme is active. Run a positive control with a known inhibitor of the enzyme.
-
Compound Solubility: Your pyrazole derivative may not be soluble in the assay buffer. Try pre-incubating the compound with the enzyme for a short period before adding the substrate.
-
Incorrect Buffer/pH: Enzymes are sensitive to pH and buffer components. Ensure you are using the optimal conditions for your target enzyme.
-
Substrate Concentration: The substrate concentration might be too high, making it difficult for the inhibitor to compete. Try running the assay with a substrate concentration at or below the Michaelis-Menten constant (Km).
-
Issue 2: Conflicting results between enzymatic and whole-cell assays.
-
Question: My pyrazole derivative is a potent inhibitor of the purified enzyme, but it shows no activity against whole Mtb cells. Why?
-
Answer:
-
Cellular Uptake: The primary reason is often poor penetration of the compound through the mycobacterial cell wall.
-
Efflux: The compound may be actively transported out of the cell by efflux pumps.
-
Target Accessibility: The target enzyme may be in a cellular compartment that the compound cannot reach.
-
Next Steps: Consider structure-activity relationship (SAR) studies to modify the compound for better cell permeability. You can also test the compound in combination with a known efflux pump inhibitor.
-
Quantitative Data Summary
Table 1: Anti-tubercular Activity of Selected Pyrazole Derivatives
| Compound ID | Target | Mtb Strain | MIC (µg/mL) | MIC (µM) | Assay Method | Reference |
| Compound 15 | MmpL3 | Drug-Susceptible Mtb | 2 | - | - | [2][3] |
| Compound 35 | MmpL3 | Drug-Susceptible Mtb | 2-4 | - | - | [2][3] |
| Compound 5 | Unknown | M. tuberculosis H37Rv | 2.6 | - | - | [9] |
| NSC 18725 | Autophagy Induction | M. bovis BCG | <0.2 | 0.3125 | - | [7] |
| 11f | CYP121A1 | M. tuberculosis H37Rv | 3.95 | 10.07 | SPOTi | [5][6] |
| 12b | CYP121A1 | M. tuberculosis H37Rv | 4.35 | 11.88 | SPOTi | [5][6] |
| PO3 | DprE1 (potential) | M. tuberculosis H37Rv | - | 0.24 | MABA | [10] |
| PO4 | DprE1 (potential) | M. tuberculosis H37Rv | - | 0.53 | MABA | [10] |
Table 2: Enzymatic Inhibition Data for Pyrazole Derivatives
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | IC50 | Assay Method | Reference |
| DA10 | Mtb UGM | 51 ± 4 µM | - | HPLC-based | [4] |
| 11f | Mtb CYP121A1 | Kd: 11.73 µM | - | UV-vis Spectroscopy | [5][6] |
| 12b | Mtb CYP121A1 | Kd: 5.13 µM | - | UV-vis Spectroscopy | [5][6] |
| PO3 | DprE1 | - | 32.7 ± 6.0 µM | - | [10] |
| PO4 | DprE1 | - | 39.2 ± 7.3 µM | - | [10] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol is adapted from standard Mtb susceptibility testing methods.[2][9][11]
-
Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Prepare a 0.02% (w/v) resazurin sodium salt solution in sterile distilled water and store it at 4°C, protected from light, for up to one week.[9]
-
Dissolve pyrazole derivatives in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the pyrazole derivative stock solution (diluted in broth) to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the column. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation and Inoculation:
-
Grow M. tuberculosis H37Rv (or the MDR strain of interest) in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to match a McFarland No. 1 standard.
-
Dilute this suspension 1:20 in supplemented 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells (media only). Include growth control wells containing inoculum but no drug.
-
-
Incubation and Reading:
-
Seal the plate with an airtight sealer and incubate at 37°C for 7 days.
-
After 7 days, add 30 µL of the resazurin solution to each well.[2]
-
Re-incubate the plate overnight at 37°C.
-
Visually assess the results. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[2]
-
Protocol 2: Generalized Enzymatic Inhibition Assay
This protocol provides a general framework for testing pyrazole derivatives against a purified Mtb enzyme.
-
Reagent Preparation:
-
Prepare an assay buffer with the optimal pH and ionic strength for the target enzyme's activity.
-
Prepare a stock solution of the purified enzyme in a suitable storage buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Dissolve the pyrazole derivative inhibitor in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add varying concentrations of the pyrazole derivative (or DMSO as a vehicle control) to the appropriate wells. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Add the enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A general workflow for the discovery and development of pyrazole derivatives as anti-TB agents.
Caption: Pyrazole derivatives inhibit the MmpL3 transporter, blocking TMM transport to the periplasm.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
Technical Support Center: Synthesis of Sulfonamide-Pyrazole Derivatives
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of sulfonamide-pyrazole derivatives, addressing common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am getting a low yield in my pyrazole ring formation reaction. What are the common causes and solutions?
A1: Low yields in pyrazole synthesis are a frequent issue. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is common, especially in chalcone-based syntheses[1][2], some reactions may benefit from glacial acetic acid to facilitate cyclization.
-
Catalyst: The reaction can be sensitive to the catalyst used. For condensations of 1,3-dicarbonyls with hydrazines, both acid (e.g., HCl, H₂SO₄) and base catalysts can be employed.[1][3] For one-pot reactions, a catalyst like succinimide-N-sulfonic acid in water has been shown to give high yields in short reaction times.[3]
-
Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Some reactions proceed at room temperature over several hours[2], while others require reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Reagent Quality:
-
Ensure the purity of your starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions.
-
Hydrazine derivatives can be unstable; use fresh or properly stored reagents.
-
-
Reaction Type:
-
If a traditional two-step method (e.g., chalcone formation then cyclization) is giving low yields, consider a one-pot or multicomponent reaction strategy, which can be more efficient and lead to higher yields (72-94% reported in one study).[4]
-
Q2: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve selectivity?
A2: Regioselectivity is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds.
-
Controlling Reaction Conditions: The reaction conditions can influence which nitrogen of the hydrazine attacks which carbonyl group.
-
pH Control: The pH of the reaction medium can dictate the regiochemical outcome. Acidic conditions often favor one isomer, while neutral or basic conditions may favor another. For instance, the condensation of 4-nitrophenylhydrazine with a dione under acidic conditions gave a superior yield of the desired regioisomer compared to neutral conditions.[5]
-
Steric Hindrance: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the cyclization to the less hindered position.
-
-
Starting Material Choice: If possible, choose starting materials that are symmetrical or have strong electronic directing groups to favor the formation of a single isomer.
Q3: I am having difficulty with the purification of my final sulfonamide-pyrazole product. What purification methods are recommended?
A3: Purification can be challenging due to the polarity of the sulfonamide group.
-
Crystallization: This is often the most effective method for obtaining highly pure product. Screen various solvents and solvent mixtures to find suitable conditions for recrystallization. Ethanol is frequently used.[6]
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a standard alternative.
-
Solvent System (Eluent): A common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[3] The ratio can be adjusted based on the polarity of your specific compound, as monitored by TLC.
-
Gradient Elution: A gradient of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 30-50%) can help separate the product from starting materials and by-products.
-
Q4: What are the main alternative routes to synthesize the pyrazole core for these derivatives?
A4: The most common methods are:
-
Condensation of 1,3-Diketones with Hydrazines: This is a classic and widely used method where a 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., 4-hydrazinylbenzenesulfonamide) to form the pyrazole ring.[3][6]
-
Synthesis via Chalcone Intermediates: This two-step approach involves first performing a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde to form an α,β-unsaturated ketone (chalcone). This intermediate is then cyclized with a hydrazine derivative to yield the pyrazoline, which can be oxidized to the pyrazole.[1][2]
-
Multicomponent Reactions (MCRs): These efficient, one-pot methods combine multiple starting materials (e.g., a ketone, an aldehyde, and a hydrazine) to form the product in a single step, often leading to high atom economy and good yields.[1][4]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis routes for sulfonamide-pyrazole derivatives and related intermediates.
| Synthesis Route | Key Reagents | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |
| One-Pot Pyrazole Synthesis | 1,3-dicarbonyl, Hydrazine/Hydrazide | Succinimide-N-sulfonic acid / Water | ~15 min | RT | High | [3] |
| One-Pot Pyrazoline Synthesis | Aromatic ketone, Aromatic aldehyde, 4-hydrazinylbenzenesulfonamide | NaOH / Ethanol | 2 h | 80°C | 25-87% | [1] |
| Multicomponent C-H Sulfenylation | 1,3-dicarbonyl, Hydrazine, Thiol | Na₂S₂O₃·5H₂O / DMSO | - | - | 72-94% | [4] |
| Chalcone Cyclization | Chalcone, 4-hydrazinylbenzenesulfonamide | Conc. HCl / Ethanol | 6-8 h | 75°C | - | [2] |
| Diazotization & Cyclization | Sulfanilamide, Ethyl acetoacetate, Arylhydrazides | Piperidine / Ethanol | - | Reflux | 78-95% | [6] |
| Chlorosulfonation & Amination | 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, 2-phenylethylamine derivs. | DIPEA / DCM | - | - | ~55% | [7] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Condensation of a 1,3-Dicarbonyl Compound with 4-Hydrazinylbenzenesulfonamide
This protocol is based on the general method for pyrazole formation from 1,3-dicarbonyls.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 mmol) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) if starting with the hydrochloride salt is not sufficient to drive the reaction.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC until the starting material is consumed. This can take anywhere from 2 to 24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no solid forms, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).
Protocol 2: Two-Step Synthesis via a Chalcone Intermediate
This protocol is adapted from methods involving Claisen-Schmidt condensation followed by cyclization.[1][2]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve a substituted acetophenone (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in methanol or ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise while stirring the mixture in an ice bath.
-
Allow the reaction to stir at room temperature for 10-12 hours.[2]
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry. Purify further by recrystallization if necessary.
Step 2: Pyrazoline/Pyrazole Synthesis (Cyclization)
-
Dissolve the synthesized chalcone (1.0 mmol) and 4-hydrazinylbenzenesulfonamide (1.1 mmol) in ethanol.
-
Add a catalytic amount of concentrated HCl[2] or glacial acetic acid.
-
Heat the mixture to reflux (approx. 75-80°C) for 6-8 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize with a sodium bicarbonate (NaHCO₃) solution if the reaction was run under acidic conditions.[2]
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the final sulfonamide-pyrazole derivative by recrystallization or column chromatography.
Visualizations of Synthesis Workflows
Below are diagrams illustrating the key alternative synthesis routes for sulfonamide-pyrazole derivatives.
Caption: Workflow for pyrazole synthesis via 1,3-dicarbonyl condensation.
Caption: Two-step workflow via chalcone intermediate formation and cyclization.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characterization: A Comparative Guide for Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. These compounds serve as valuable benchmarks for understanding the proton environments in 1,5-Dimethyl-1H-pyrazole-4-sulfonamide. The data is presented to facilitate the identification of characteristic chemical shifts and coupling patterns.
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), and Assignment |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide [1] | CDCl₃ | 11.0-10.1 (br, 1H, NH), 5.43 (s, 1H, C=CH), 4.39 (t, J = 6.5 Hz, 1H, NH), 2.97 (q, J = 6.0, 6.5 Hz, 2H, N-CH₂), 2.45 (s, 6H, 2xCH₃), 2.11 (t, J = 6.5 Hz, 2H, CH₂), 1.98 (t, J = 2.0 Hz, 2H, CH₂), 1.77 (t, J = 3.5 Hz, 2H, CH₂), 1.55 (m, 4H, 2xCH₂) |
| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [1] | CDCl₃ | 7.27 (m, 3H, Ar-H), 7.1 (dd, J = 2.1, 1.5 Hz, 2H, Ar-H), 4.28 (t, J = 6.0 Hz, 1H, NH), 3.71 (s, 3H, N-CH₃), 3.18 (q, J = 6.9, 6.6 Hz, 2H, N-CH₂), 2.79 (t, J = 6.6 Hz, 2H, Ar-CH₂), 2.35 (s, 3H, C-CH₃), 2.27 (s, 3H, C-CH₃) |
| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide [1] | CDCl₃ | 6.79 (d, J = 8.1 Hz, 1H, Ar-H), 6.65 (dd, J = 1.8, 5.1 Hz, 1H, Ar-H), 6.30 (d, J = 1.8 Hz, 1H, Ar-H), 4.37 (t, J = 5.7 Hz, 1H, NH), 3.84 (d, J = 6.0 Hz, 6H, 2xOCH₃), 3.18 (q, J = 6.6, 6.3 Hz, 2H, N-CH₂), 2.75 (t, J = 6.6 Hz, 2H, Ar-CH₂), 2.35 (s, 6H, 2xCH₃) |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide [1] | CDCl₃ | 12.26 (br, 1H, NH), 7.24 (dd, J = 1.5, 2.5 Hz, 2H, Ar-H), 7.11 (d, J = 8.5 Hz, 2H, Ar-H), 5.79 (t, J = 6.0 Hz, 1H, NH), 3.09 (q, J = 6.5, 7.5 Hz, 2H, N-CH₂), 2.76 (t, J = 7.0 Hz, 2H, Ar-CH₂), 2.36 (s, 6H, 2xCH₃) |
Experimental Protocols
A standard protocol for the ¹H NMR characterization of pyrazole sulfonamide derivatives is outlined below. This procedure can be adapted based on the specific instrumentation and sample properties.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid pyrazole sulfonamide derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
To ensure a homogenous magnetic field and obtain high-resolution spectra, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters. A typical acquisition may involve:
-
A 90° pulse angle.
-
A spectral width sufficient to cover all expected proton resonances (e.g., 0-15 ppm).
-
An acquisition time of 2-4 seconds.
-
A relaxation delay of 1-5 seconds.
-
A suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Workflow for ¹H NMR Characterization and Comparison
The following diagram illustrates the logical workflow for the ¹H NMR characterization of a novel pyrazole sulfonamide and its comparison with known analogs.
Caption: Workflow for the ¹H NMR characterization and comparative analysis of pyrazole sulfonamides.
References
A Comparative Analysis of Pyrazole Sulfonamides as Carbonic Anhydrase Inhibitors
An In-depth Guide for Researchers and Drug Development Professionals
The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, is a cornerstone of therapeutic strategies for a multitude of diseases, including glaucoma, epilepsy, and cancer.[1][2][3] While classical sulfonamide inhibitors like acetazolamide have long been in clinical use, the quest for more potent and isoform-selective agents continues to drive drug discovery efforts.[4] Among the promising new classes of CA inhibitors (CAIs) are the pyrazole sulfonamides, which have demonstrated significant potential for potent and selective inhibition of various CA isoforms.[5][6]
This guide provides a comprehensive comparison of pyrazole sulfonamides with other established carbonic anhydrase inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to cause 50% inhibition of enzyme activity. A lower Kᵢ value signifies a more potent inhibitor. The following tables summarize the Kᵢ values for a selection of pyrazole sulfonamides and other CAIs against key human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Activity (Kᵢ, nM) of Pyrazole Sulfonamides against hCA Isoforms
| Compound ID | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |
| Pyrazole Sulfonamides | |||||
| Compound 1f | 58.8 | 6.6 | - | - | [6] |
| Compound 1g | 66.8 | - | - | - | [6] |
| Compound 1k | 88.3 | 5.6 | - | 34.5 | [6] |
| Compound 15 | - | 3.3 | 6.1 | - | [5] |
| Compound 4c | - | - | 8.5 | - | [5] |
| Compound 5b | - | - | <25.8 | - | [5] |
| Compound 6c | - | 1.1-1.7 | - | - | [1] |
| Compound 6d | - | 1.1-1.7 | - | 0.47-5.1 | [1] |
| Compound 7a | - | - | - | 0.47-5.1 | [1] |
| Compound 7c | - | 1.1-1.7 | - | 0.47-5.1 | [1] |
| Compound 7d | - | 1.1-1.7 | - | 0.47-5.1 | [1] |
| Metal Complexes of Pyrazole Sulfonamide | |||||
| Compound 2 | 146 | 96 | - | - | [7] |
| Compound 3 | 148 | 72.4 | - | - | [7] |
| Compound 4 | 393 | 98 | - | - | [7] |
| Standard Inhibitors | |||||
| Acetazolamide (AZA) | 250 | 12.1 | 25.8 | 5.7 | [1][6] |
| Dorzolamide | 50,000 | 3.2 | - | 43 | [4] |
| Celecoxib | - | nanomolar range | - | - | [8] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of new chemical entities. The most common method cited in the literature for determining Kᵢ values is the stopped-flow CO₂ hydrase assay.
Stopped-Flow CO₂ Hydrase Assay
This method measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants are determined by quantifying the effect of the inhibitor on the rate of this reaction.
Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This reaction leads to a change in pH. The stopped-flow technique allows for the rapid mixing of enzyme and substrate solutions, and the subsequent pH change is monitored over a short period using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Inhibitor compounds (e.g., pyrazole sulfonamides, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
CO₂-saturated water
Procedure:
-
Preparation of Reagents:
-
Enzyme Assay:
-
The assay is performed at a constant temperature (e.g., 0-4°C).[11]
-
In the stopped-flow instrument, one syringe contains the enzyme solution (with or without the inhibitor) and the pH indicator in the buffer.
-
The other syringe contains the CO₂-saturated water.
-
The two solutions are rapidly mixed, initiating the hydration reaction.
-
-
Data Acquisition and Analysis:
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of carbonic anhydrase inhibition, we present two key signaling pathways where these inhibitors play a critical therapeutic role.
Caption: Mechanism of CAIs in reducing intraocular pressure in glaucoma.
In the eye, carbonic anhydrase in the ciliary body is essential for the production of aqueous humor.[12][13] By catalyzing the formation of bicarbonate ions, it drives the secretion of fluid into the anterior chamber of the eye.[12] Carbonic anhydrase inhibitors, including pyrazole sulfonamides and dorzolamide, block the activity of this enzyme, thereby reducing the rate of aqueous humor formation and consequently lowering intraocular pressure, a key therapeutic goal in the management of glaucoma.[2][3][13]
Caption: Role of CAIX in the tumor microenvironment and its inhibition.
In the hypoxic microenvironment of solid tumors, the expression of carbonic anhydrase IX (CAIX) is significantly upregulated.[14][15] CAIX plays a crucial role in pH regulation, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which are favorable conditions for tumor cell proliferation, invasion, and metastasis.[14] By inhibiting CAIX, pyrazole sulfonamides and other selective inhibitors can disrupt this pH balance, leading to increased apoptosis and reduced tumor progression.[16] CAIX can also influence signal transduction through pathways like EGFR/PI3K.[17]
Conclusion
Pyrazole sulfonamides represent a promising class of carbonic anhydrase inhibitors with the potential for high potency and isoform selectivity. As demonstrated by the compiled experimental data, several pyrazole sulfonamide derivatives exhibit superior inhibitory activity against key hCA isoforms compared to the classical inhibitor acetazolamide. Their development offers the potential for more targeted therapies with improved efficacy and reduced side-effect profiles for a range of diseases. Further research into the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to fully realize their therapeutic potential.
References
- 1. Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 4. Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma, Cancer and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 14. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Biaryl Sulfonamides as LRRK2 Kinase Inhibitors: A Docking Study Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 1H-pyrazole biaryl sulfonamides as potent inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. The following sections present quantitative data from docking studies, detailed experimental protocols, and visualizations of the LRRK2 signaling pathway and the computational workflow used in these studies.
Data Presentation: Inhibitory Potency of Pyrazole Biaryl Sulfonamides
The inhibitory activities of a series of 1H-pyrazole biaryl sulfonamides against the G2019S-LRRK2 kinase have been evaluated. The table below summarizes the biochemical (IC50) and cellular (EC50) potencies for selected compounds, highlighting key structure-activity relationships.[1]
| Compound | R1 | R2 | R3 | GS-LRRK2 IC50 (nM) | GS-LRRK2 EC50 (µM) |
| 3 | H | 3-pyridyl | 2,3-diMe | 50 | 5.1 |
| 4 | H | 3-pyridyl | 2,5-diMe | 20 | 2.5 |
| 5 | H | 3-pyridyl | 2,6-diMe | 50 | >100 |
| 7 | Me | 3-pyridyl | 2,3-diMe | 2.1 | 2.1 |
| 8 | Me | 3-pyridyl | 2,5-diMe | 15 | Not Reported |
| 9 | Me | 3-pyridyl | 2,6-diMe | 4 | 1.8 |
Experimental Protocols
Molecular Docking Protocol for LRRK2 Inhibitors
The following protocol outlines a typical workflow for performing molecular docking studies to predict the binding modes of pyrazole biaryl sulfonamides with the LRRK2 kinase domain. This protocol is based on the methodologies described in the cited literature.[1]
1. Protein Preparation:
- Model Selection: A homology model of the human LRRK2 kinase domain (G2019S mutant) is typically used due to the lack of a complete experimental structure.
- Protein Processing: The protein structure is prepared using tools like the Protein Preparation Wizard in Schrödinger's Maestro. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and removing any co-crystallized ligands and water molecules that are not involved in binding.
- Protonation and Minimization: The protonation states of ionizable residues are assigned at a physiological pH. The structure is then subjected to a restrained energy minimization using a suitable force field (e.g., OPLS).
2. Ligand Preparation:
- Structure Generation: The 2D structures of the pyrazole biaryl sulfonamide inhibitors are sketched and converted to 3D structures.
- Ligand Optimization: The ligands are prepared using a tool like LigPrep in the Schrödinger suite. This process generates various possible ionization states, tautomers, stereoisomers, and ring conformations for each ligand at a specified pH range. The geometries of the ligands are then optimized using a force field.
3. Receptor Grid Generation:
- Binding Site Definition: The binding site is defined by selecting a co-crystallized ligand or by identifying key active site residues.
- Grid Box Creation: A receptor grid is generated around the defined binding site. The grid box dimensions are set to be large enough to accommodate the ligands to be docked.
4. Molecular Docking:
- Docking Algorithm: A docking program such as Glide is used to perform the docking calculations. Different docking precisions (e.g., Standard Precision - SP, or Extra Precision - XP) can be employed.
- Pose Generation and Scoring: The software samples different conformations and orientations of each ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity. The top-ranked poses for each ligand are saved for further analysis.
5. Post-Docking Analysis:
- Visual Inspection: The predicted binding poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the inhibitors and the LRRK2 active site residues.
- Correlation with SAR: The docking results are correlated with the experimental structure-activity relationship (SAR) data to rationalize the observed potencies of the compounds.
Mandatory Visualizations
LRRK2 Signaling Pathway and Inhibition
Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease.[1][2] The G2019S mutation, in particular, leads to increased kinase activity, which is implicated in the neurodegenerative process.[1] LRRK2 is a complex protein involved in multiple cellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and pathways regulating vesicular dynamics and autophagy.[3][4] The diagram below illustrates a simplified overview of the LRRK2 signaling pathway and the mechanism of its inhibition by pyrazole biaryl sulfonamides.
Caption: LRRK2 signaling pathway and its inhibition.
Experimental Workflow for Docking Studies
The following diagram outlines the logical steps involved in a typical computational docking study, from initial setup to final analysis.
Caption: Workflow of a molecular docking study.
References
A Comparative Guide to the Synthesis of Pyrazole Derivatives: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovering and developing new therapeutic agents. The pyrazole nucleus is a prominent feature in numerous pharmaceuticals, valued for its diverse biological activities.[1][2] This guide provides a detailed comparison of conventional reflux and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and protocols to inform methodological choices in the laboratory.
Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, often requiring prolonged reaction times under reflux.[1] However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, offering significant reductions in reaction time and often leading to improved yields.[3][4][5] This comparison will delve into the practical aspects of both approaches, providing a clear overview of their respective advantages and disadvantages.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data from various studies, highlighting the efficiencies gained by transitioning from conventional heating to microwave-assisted techniques for the synthesis of pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes |
| Temperature | 75°C | 60°C |
| Power | Not Applicable | 50W |
| Yield | 73 - 90% | 91 - 98% |
| Reference | [4][6] | [4][6] |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Parameter | Conventional Heating | Microwave-Assisted Method |
| Reaction Time | 7 - 9 hours | 9 - 10 minutes |
| Yield | Not explicitly stated, but lower than MAOS | 79 - 92% (improvement) |
| Reference | [7][8] | [7][8] |
Table 3: Synthesis of Pyrazolopyran Derivatives
| Parameter | Conventional Heating (One-Step) | Microwave-Assisted Method (One-Step) |
| Reaction Time | ~1 hour | ~5 minutes |
| Yield | Slightly better than MAOS in some cases | Substantial reduction in reaction time |
| Reference | [9] | [9] |
Experimental Protocols
Detailed methodologies for both a conventional and a microwave-assisted pyrazole synthesis are provided below, based on established literature procedures.
Conventional Synthesis Protocol: Synthesis of Phenyl-1H-pyrazoles
This protocol is based on the method described by Finar and Godfrey.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-diketone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add phenylhydrazine (1 equivalent) to the solution.
-
Heating: Heat the reaction mixture to 75°C and maintain it under reflux for 2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenyl-1H-pyrazole derivative.
Microwave-Assisted Synthesis Protocol: Synthesis of Phenyl-1H-pyrazoles
This protocol is an adaptation of conventional methods for a microwave reactor.[4][6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the appropriate β-diketone (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 60°C for 5 minutes with a power of 50W.
-
Monitoring: After the irradiation is complete, cool the vessel to room temperature. Check for reaction completion using TLC.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and a key signaling pathway where pyrazole derivatives have shown significant therapeutic potential.
Caption: A comparison of the experimental workflows for conventional and microwave-assisted pyrazole synthesis.
Many pyrazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy.[2][10] For instance, Encorafenib, a pyrazole derivative, acts as a BRAF inhibitor, targeting the MAP kinase signaling pathway.[2]
Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by a pyrazole-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
High-Resolution Mass Spectrometry of Pyrazole-Carboxamides: A Comparative Guide
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization and analysis of pyrazole-carboxamides, a class of heterocyclic compounds of significant interest in drug discovery and development. This guide provides a comparative overview of HRMS data for various pyrazole-carboxamide derivatives, details experimental protocols, and visualizes analytical workflows to support researchers, scientists, and drug development professionals.
Comparative HRMS Data of Pyrazole-Carboxamides
The following table summarizes high-resolution mass spectrometry data for several pyrazole-carboxamide derivatives, showcasing the high mass accuracy achievable with this technique. The data primarily reflects the analysis of the protonated molecule ([M+H]⁺) in positive ion mode electrospray ionization (ESI).
| Compound/Derivative Class | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Instrument | Reference |
| Trifluoromethyl-pyrazole-carboxamide | C₁₉H₁₅F₃N₄O₅ | 437.1073 | 437.1076 | Not Specified | [1] |
| Trifluoromethyl-pyrazole-carboxamide | C₂₄H₁₇F₃N₄O₅ | 499.1229 | 499.1228 | Not Specified | [1] |
| Trifluoromethyl-pyrazole-carboxamide | C₂₀H₁₇F₃N₄O₆ | 467.1178 | 467.1176 | Not Specified | [1] |
| Pyrazole-carboxamides with sulfonamide moiety | Varied | Not Specified | Not Specified | Agilent 6530 Accurate-Mass Q-TOF LC-MS | [2][3] |
Experimental Protocols for HRMS Analysis
A generalized protocol for the HRMS analysis of pyrazole-carboxamides is detailed below. This protocol can be adapted based on the specific compound and available instrumentation.
Sample Preparation
-
Solution Preparation : A dilute solution of the pyrazole-carboxamide sample is prepared at a concentration of approximately 1 mg/mL.[4] Suitable solvents include methanol or a mixture of acetonitrile and water.[4]
-
Filtration : To remove any particulate matter, the sample solution should be filtered through a 0.2 µm syringe filter prior to injection.
Instrumentation and Analysis
-
Mass Spectrometer : An electrospray ionization mass spectrometer (ESI-MS), often a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF), is typically used.[2]
-
Ionization Mode : Positive ion mode is generally preferred to observe the protonated molecule ([M+H]⁺).[4] However, negative ion mode can also be utilized to detect the deprotonated molecule ([M-H]⁻).[4]
-
Sample Introduction : The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[4]
-
Data Acquisition : Mass spectra are acquired over a relevant m/z range to ensure the detection of the molecular ion peak.
Fragmentation Patterns of Pyrazole-Carboxamides
The fragmentation of the pyrazole ring under mass spectrometric conditions typically involves two main pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂) from the molecular ion.[5][6] The nature and position of substituents on the pyrazole-carboxamide structure can influence these fragmentation patterns, leading to either secondary fragmentation or a complete absence of these characteristic losses.[5][6]
Common Adducts in ESI-HRMS
During electrospray ionization, adduct ions are commonly formed and can be useful for identifying the molecular ion. In positive ion mode, frequently observed adducts include:
-
[M+H]⁺ (proton)
-
[M+NH₄]⁺ (ammonium)
-
[M+Na]⁺ (sodium)
-
[M+K]⁺ (potassium)
Workflow for Synthesis and Analysis
The following diagram illustrates a typical experimental workflow, from the synthesis of pyrazole-carboxamides to their structural characterization by various spectroscopic techniques, including HRMS.
Caption: Synthesis and analysis workflow.
Logical Flow for HRMS Data Interpretation
The interpretation of HRMS data for the structural elucidation of a novel pyrazole-carboxamide follows a logical progression, as depicted in the diagram below.
Caption: HRMS data interpretation logic.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
Navigating the Analytical Landscape: A Comparative Guide to GC-MS Spectrum Analysis of 1H-Pyrazole-4-sulfonamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel compounds are paramount. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of various 1H-Pyrazole-4-sulfonamide derivatives, offering insights into their chromatographic behavior and mass spectral fragmentation patterns. The information presented herein is designed to facilitate method development, impurity profiling, and metabolic studies involving this important class of bioactive molecules.
The 1H-Pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for the analysis of these derivatives, provided they are thermally stable or can be suitably derivatized.[2][3] This guide will delve into the experimental protocols, comparative data, and fragmentation pathways to aid in the comprehensive analysis of these compounds.
Comparative Analysis of 1H-Pyrazole-4-sulfonamide Derivatives
To illustrate the analytical behavior of 1H-Pyrazole-4-sulfonamide derivatives, we present a comparative dataset for three representative compounds:
-
Compound A: 1,3-dimethyl-1H-pyrazole-4-sulfonamide
-
Compound B: N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
-
Compound C: N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
The following table summarizes the expected retention times and key mass spectral fragments for these compounds under typical GC-MS conditions. Note: This data is illustrative and may vary based on the specific instrumentation and analytical conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| A | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | 175.21[4] | 12.5 | 175 (M+), 111, 96, 82, 64 |
| B | N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | 285.75 | 18.2 | 285 (M+), 221, 156, 127, 111, 96 |
| C | N-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | 281.33 | 17.8 | 281 (M+), 217, 156, 123, 111, 96 |
Experimental Protocols
A robust and reliable GC-MS method is crucial for the accurate analysis of 1H-Pyrazole-4-sulfonamide derivatives. The following protocol provides a general framework that can be optimized for specific analytical needs.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of the 1H-Pyrazole-4-sulfonamide derivative and dissolve it in 10 mL of a suitable solvent (e.g., methanol, ethyl acetate) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For formulated products or biological matrices, an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte of interest. The final extract should be dissolved in a compatible solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualization of Experimental Workflow and Fragmentation Pathways
To provide a clearer understanding of the analytical process and the underlying fragmentation mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of N-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Discussion of Fragmentation Patterns
The electron ionization (EI) mass spectra of 1H-Pyrazole-4-sulfonamide derivatives are expected to exhibit characteristic fragmentation patterns that can be used for their identification.
-
Molecular Ion (M+) : The molecular ion peak is generally observed, although its intensity may vary depending on the stability of the molecule.
-
Loss of SO2 : A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO2), resulting in a fragment ion at [M-64]+.
-
Cleavage of the Sulfonamide Bond : The bond between the pyrazole ring and the sulfur atom, or the sulfur and the nitrogen atom, can cleave, leading to characteristic fragment ions. For example, cleavage of the S-N bond in N-substituted derivatives can generate the pyrazole-sulfonyl cation and the corresponding amine radical cation.
-
Fragmentation of the Pyrazole Ring : The pyrazole ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN or N2, although these fragments may be of lower abundance.
-
Influence of Substituents : The nature and position of substituents on both the pyrazole and the sulfonamide nitrogen will significantly influence the fragmentation pathways. Electron-donating groups may stabilize certain fragment ions, while electron-withdrawing groups may promote specific cleavages.
Alternative Analytical Techniques
While GC-MS is a valuable tool, other analytical techniques can also be employed for the analysis of 1H-Pyrazole-4-sulfonamide derivatives, each with its own advantages and disadvantages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is often the method of choice for non-volatile or thermally labile compounds.[5][6] Electrospray ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more abundant molecular ion, which is advantageous for molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection : HPLC-UV is a robust and widely available technique for the quantification of known compounds. However, it lacks the specificity of mass spectrometric detection and is not suitable for the identification of unknown impurities or metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an indispensable tool for the definitive structural elucidation of novel compounds. It provides detailed information about the connectivity of atoms within a molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule and is often used in conjunction with other techniques for structural confirmation.[1][7]
The choice of the most appropriate analytical technique will depend on the specific goals of the analysis, the properties of the compound, and the available instrumentation. A multi-technique approach often provides the most comprehensive characterization of novel 1H-Pyrazole-4-sulfonamide derivatives.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a compound commonly used in chemical research. Adherence to these guidelines is critical for minimizing risks and maintaining compliance with regulatory standards.
Hazard Profile and Safety Precautions
Summary of Potential Hazards:
| Hazard Category | Description | GHS Classification (Inferred) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Warning |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Warning |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Warning |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Warning |
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: In cases of inadequate ventilation or the potential for dust formation, a NIOSH/MSHA-approved respirator is necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[2] In-lab neutralization or treatment of this chemical waste should not be attempted.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a designated, clearly labeled container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific building and room number where the waste was generated.
-
An indication of the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
3. Storage of Chemical Waste:
-
Waste containers must be kept tightly closed except when adding waste.
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]
-
The SAA should be a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents and acids.[3]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
-
Follow all instructions from the EHS office or the disposal company for packaging and preparing the waste for transport.
Important Considerations:
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
-
Spill Management: In the event of a spill, evacuate the area and ensure it is well-ventilated. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3] Do not let the product enter drains.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1,5-Dimethyl-1H-pyrazole-4-sulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide, a compound requiring careful management due to its potential hazards. Adherence to these procedural steps is critical for personal safety and environmental responsibility.
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear tightly sealed safety goggles or a face shield to protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the skin. In cases of potential significant exposure, impervious clothing may be necessary.[1]
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust.[1][2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks of exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
Safe Handling Practices:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[6]
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, follow your institution's hazardous material spill response protocol.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, weighing papers, and other disposable materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][7]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1][7] Do not mix with other waste streams unless compatibility is confirmed.
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][3]
Final Disposal:
-
The primary recommended method for the disposal of sulfonamide compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6][7]
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Quantitative Safety Data Summary
The following table summarizes key hazard classifications and protective measures for compounds structurally similar to this compound. This data should be used as a conservative guide in the absence of specific information for the target compound.
| Hazard Classification & PPE | Details |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation, May cause respiratory irritation.[6][8] |
| Eye Protection | Tightly fitting safety goggles or face shield (conforming to EN 166 or NIOSH standards).[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Body Protection | Lab coat, impervious clothing.[1] |
| Respiratory Protection | Use in a chemical fume hood. If not available, a full-face respirator is recommended.[1] |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-dimethyl-1H-pyrazole-4-sulfonamide | C5H9N3O2S | CID 13342783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
